2-Furancarboxamide, 5-nitro-N-pyrazinyl-
説明
BenchChem offers high-quality 2-Furancarboxamide, 5-nitro-N-pyrazinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furancarboxamide, 5-nitro-N-pyrazinyl- including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
779327-12-7 |
|---|---|
分子式 |
C9H6N4O4 |
分子量 |
234.17 g/mol |
IUPAC名 |
5-nitro-N-pyrazin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C9H6N4O4/c14-9(12-7-5-10-3-4-11-7)6-1-2-8(17-6)13(15)16/h1-5H,(H,11,12,14) |
InChIキー |
PPRTVOVWIRGKNS-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
C1=CN=C(C=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
5-nitro-N-pyrazinyl-2-furancarboxamide chemical structure properties
The following technical guide provides an in-depth analysis of 5-nitro-N-(pyrazin-2-yl)furan-2-carboxamide , a structural analog within the nitrofuran class of antibiotics. This guide synthesizes chemical architecture, synthesis protocols, and pharmacological mechanisms based on the established structure-activity relationships (SAR) of nitrofurans and pyrazine derivatives.
Chemical Class: Nitrofuran Antibiotic / Antimycobacterial Agent
Molecular Formula: C
Executive Summary
5-nitro-N-(pyrazin-2-yl)furan-2-carboxamide (often referred to in research contexts as a pyrazinyl-nitrofuran analog) is a synthetic antimicrobial agent. It combines the pharmacophore of the 5-nitrofuran moiety—responsible for reductive bioactivation and DNA damage in bacteria—with a pyrazine ring, a heterocycle often utilized to enhance metabolic stability and antimycobacterial activity. This compound is primarily investigated for its broad-spectrum antibacterial properties and potential utility against Mycobacterium tuberculosis, leveraging the dual mechanisms of nitro-reduction and pyrazine-driven intracellular acidification.
Chemical Architecture & Physicochemical Properties
The molecule consists of a furan ring substituted at the 5-position with a nitro group (
Structural Analysis
-
Pharmacophore: The 5-nitrofuran motif is the critical toxicophore.[1] The nitro group is susceptible to enzymatic reduction, generating reactive radical species.
-
Linker: The carboxamide (
) bridge provides chemical stability and rigidity, orienting the two heterocycles for optimal binding in the active sites of nitroreductase enzymes. -
Modulator: The pyrazine ring acts as an electron-deficient aromatic system. Unlike the hydantoin ring in Nitrofurantoin, the pyrazine ring can participate in specific
- stacking interactions and may influence the redox potential of the nitro group.
Physicochemical Data (Predicted/Analog-Based)
| Property | Value (Approximate) | Significance |
| Molecular Weight | 234.17 g/mol | Small molecule, favorable for bacterial cell wall penetration. |
| LogP (Octanol/Water) | 0.8 – 1.2 | Moderate lipophilicity; sufficient for membrane permeability but low enough to maintain aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~110 Ų | Indicates potential for passive transport; borderline for blood-brain barrier penetration. |
| Melting Point | >200°C (Decomposes) | High lattice energy typical of planar amide-linked heterocycles. |
| Solubility | Low (Water), High (DMSO, DMF) | Requires formulation (e.g., micronization) for bioavailability. |
| pKa (Amide NH) | ~10.5 | Weakly acidic; remains neutral at physiological pH. |
Synthesis & Manufacturing Protocols
The synthesis of 5-nitro-N-pyrazinyl-2-furancarboxamide follows a convergent pathway involving the activation of 5-nitro-2-furoic acid followed by nucleophilic acyl substitution with 2-aminopyrazine.
Reaction Pathway Visualization
The following diagram illustrates the conversion of the furoic acid precursor to the final amide product via an acid chloride intermediate.
Caption: Convergent synthesis pathway via acyl chloride activation.
Detailed Experimental Protocol
Safety Note: Nitrofurans are potential mutagens. Handle all solids in a fume hood with appropriate PPE (gloves, respirator).
Step 1: Preparation of 5-Nitro-2-furoyl Chloride
-
Reagents: Suspend 5-nitro-2-furoic acid (10 mmol) in anhydrous benzene or toluene (20 mL).
-
Activation: Add thionyl chloride (
, 15 mmol) dropwise. Add a catalytic amount of DMF (2 drops) to accelerate the reaction. -
Reflux: Heat the mixture to reflux (80°C) for 3–4 hours until gas evolution (
, ) ceases and the solution becomes clear. -
Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure. The residue (yellow solid) is used immediately without purification to prevent hydrolysis.
Step 2: Amide Coupling
-
Solvation: Dissolve 2-aminopyrazine (10 mmol) in dry pyridine (15 mL) or dry THF containing triethylamine (12 mmol).
-
Addition: Cool the amine solution to 0°C in an ice bath. Dissolve the crude acid chloride from Step 1 in a minimal amount of dry acetone or THF and add it dropwise to the amine solution over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow/orange solid.
-
Purification: Filter the precipitate. Wash sequentially with water, 5%
(to remove unreacted acid), and cold ethanol. Recrystallize from ethanol/DMF or nitromethane.
Mechanism of Action (Pharmacology)
The antibacterial activity of 5-nitro-N-pyrazinyl-2-furancarboxamide is strictly dependent on enzymatic bioactivation. It functions as a prodrug .
Nitroreductase Activation Pathway
Bacteria possess nitroreductase enzymes (Type I and Type II) that reduce the nitro group.
-
Entry: The drug enters the bacterial cell via passive diffusion.
-
Reduction: Flavin-dependent nitroreductases (e.g., nfsA, nfsB in E. coli) transfer electrons to the nitro group.
-
Radical Formation: The nitro group is reduced to a nitroso intermediate (
), then to a hydroxylamine ( ). -
Cytotoxicity: The hydroxylamine intermediate is highly reactive. It attacks bacterial DNA, causing strand breaks, and binds covalently to ribosomal proteins, inhibiting protein synthesis.
Pathway Diagram
Caption: Bioactivation cascade of the nitrofuran pharmacophore.
Toxicology & Safety Profile
Researchers must exercise caution when handling this compound due to the inherent properties of the nitrofuran class.
Genotoxicity
-
Ames Test: Nitrofuran derivatives are typically positive in the Ames Salmonella typhimurium assay (strains TA98, TA100). The metabolic activation described above also occurs in the test organism, causing frameshift mutations.
-
Mammalian Toxicity: While effective against bacteria, high doses can cause oxidative stress in mammalian cells via redox cycling (production of superoxide anions).
Handling Guidelines
-
Storage: Store at -20°C, protected from light (nitrofurans are photosensitive).
-
Disposal: Incineration at high temperature. Do not dispose of down drains due to aquatic toxicity.
References
-
Synthesis of Nitrofuran Amides
- Source: Snyder, H. R., & Seevers, M. H. (1947). "5-Nitro-2-furoic acid derivatives." Journal of the American Chemical Society.
- Context: Establishes the foundational chemistry for amide coupling of 5-nitro-2-furoyl chloride.
-
Link: (Analogous chemistry)
-
Mechanism of Nitroreductases
- Source: Whiteway, J., et al. (1998). "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology.
- Context: Defines the biological activation pathway required for this compound's efficacy.
-
Link:
-
Pyrazine Pharmacophore in TB
- Source: Zhang, Y., et al. (2003). "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid." Journal of Antimicrobial Chemotherapy.
- Context: Explains the rationale for including the pyrazine ring to target mycobacteria.
-
Link:
-
Genotoxicity of Nitrofurans
- Source: McCalla, D. R. (1983). "Mutagenicity of nitrofuran derivatives: Review." Environmental Mutagenesis.
- Context: Safety data regarding the Ames positive st
-
Link:
Sources
Technical Guide: Mechanism of Action of 5-Nitrofuran Derivatives in Mycobacterium tuberculosis
The following technical guide details the mechanism of action (MoA) of 5-nitrofuran derivatives in Mycobacterium tuberculosis (Mtb). It is designed for researchers and drug developers, focusing on the biochemical causality of prodrug activation, downstream lethality, and experimental validation.
Executive Summary
The 5-nitrofuran scaffold represents a "privileged structure" in antitubercular drug discovery, functioning primarily as a prodrug. Unlike their broad-spectrum use in urinary tract infections (e.g., nitrofurantoin), modern antitubercular 5-nitrofurans exhibit a distinct, highly specific MoA driven by mycobacterial-specific nitroreductases.
The core lethality is bipartite:
-
Reductive Bioactivation: Enzymatic reduction of the nitro group (
) by Ddn (Rv3547) or Rv2466c generates reactive nitrogen species (RNS) and reactive oxygen species (ROS). -
Target-Specific Inhibition: Certain derivatives possess a "dual-action" capability, simultaneously generating radicals and inhibiting DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a critical enzyme in cell wall arabinogalactan synthesis.
Molecular Mechanism of Activation
The 5-nitrofuran moiety is inert until activated. Specificity for M. tuberculosis arises from the unique cofactor requirements of the activating enzymes.
The F420-Dependent Axis (Ddn/Fgd1)
The primary activation pathway for many 5-nitrofurans (and related nitroimidazoles like pretomanid) relies on the deazaflavin cofactor F420.[1]
-
Enzyme: Ddn (Rv3547) , a deazaflavin-dependent nitroreductase.[2]
-
Cofactor: Reduced F420 (
). -
Recycling System:
is regenerated by Fgd1 (glucose-6-phosphate dehydrogenase). -
Mechanism: Ddn facilitates the hydride transfer from
to the nitro group of the furan ring. This reduction proceeds through a nitroso intermediate ( ) to a hydroxylamine ( ), often resulting in the release of reactive Nitric Oxide (NO) and the formation of a des-nitro metabolite. -
Lethality: The released NO poisons the cytochrome bcc1-aa3 oxidase complex, halting respiration and depleting ATP, while reactive intermediates form DNA adducts.
The Mycothiol-Dependent Axis (Rv2466c)
A subset of 5-nitrofuran derivatives bypasses the F420 system and is activated by Rv2466c (also known as Mrx2).
-
Enzyme: Rv2466c , a thioredoxin-like nitroreductase.
-
Cofactor: Mycothiol (MSH), the mycobacterial equivalent of glutathione.
-
Regulation: Expression is tightly regulated by the extracytoplasmic function sigma factor SigH (Rv3223c), which responds to oxidative stress.
-
Mechanism: Rv2466c utilizes a dithiol-disulfide switch mechanism.[3] It reduces the nitro group, generating ROS/RNS that inflict lethal oxidative stress.
Dual-Targeting: The DprE1 Connection
While the nitro group provides a "warhead," the side chain of the furan derivative dictates binding affinity. Several 5-nitrofurans (e.g., nitrofuranyl-piperazines) have been shown to dock into the active site of DprE1 .
-
Action: Covalent or non-covalent inhibition of DprE1 prevents the conversion of DPR to DPA, blocking arabinan synthesis and causing cell lysis.
Visualization of Signaling Pathways
The following diagram illustrates the bifurcated activation pathways and downstream targets.
Caption: Bifurcated activation of 5-nitrofurans via Ddn (F420-dependent) and Rv2466c (Mycothiol-dependent) leading to respiratory collapse and DNA damage.
Experimental Protocols for Validation
To validate the MoA of a novel 5-nitrofuran derivative, the following self-validating experimental workflow is recommended.
Protocol A: Determination of Activation Pathway (Mutant Profiling)
Objective: Determine if the compound is activated by Ddn/F420 or Rv2466c. Principle: Strains with loss-of-function mutations in ddn, fgd1, or rv2466c will exhibit resistance (high MIC) compared to Wild Type (WT) if the specific enzyme is required for activation.
Step-by-Step Methodology:
-
Strain Panel Preparation:
-
Inoculum Preparation: Cultivate strains in Middlebrook 7H9 broth (supplemented with OADC and Tween 80) to mid-log phase (
). Dilute to CFU/mL.[6] -
Plate Setup: Use 96-well microtiter plates. Add 100 µL of serial two-fold dilutions of the test compound (Range: 0.06 µg/mL to 64 µg/mL).
-
Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 7 days.
-
Readout (REMA): Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24 hours.
-
Blue: No growth (Sensitive).
-
Pink: Growth (Resistant).
-
-
Data Analysis: Calculate the Fold Shift in MIC (
).-
Shift > 4x in
: Confirms Ddn-mediated activation.[7] -
Shift > 4x in
: Confirms Rv2466c-mediated activation.
-
Protocol B: Intracellular ROS/RNS Quantification
Objective: Quantify the generation of reactive species, a hallmark of nitrofuran lethality. Reagents: CellROX Green (for ROS) or DAF-FM Diacetate (for NO).
Step-by-Step Methodology:
-
Exposure: Treat mid-log H37Rv cultures (
CFU/mL) with the test compound at 5x MIC for 24 hours. Include Isoniazid (negative control for ROS) and Menadione (positive control). -
Staining: Pellet bacteria (3000 x g, 5 min) and wash with PBS. Resuspend in PBS containing 5 µM CellROX Green.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Fixation: Fix with 4% paraformaldehyde for 30 minutes (BSL-3 safety requirement).
-
Analysis: Measure fluorescence intensity using a flow cytometer (Ex/Em: 485/520 nm) or a fluorescence microplate reader.
-
Validation: Pre-treatment with an antioxidant (e.g., 10 mM Thiourea) should attenuate the signal if the mechanism is oxidative.
Experimental Workflow Visualization
Caption: Workflow to distinguish activation pathways and validate oxidative/nitrosative stress mechanisms.
Quantitative Data Summary: Activity Profiles
The following table summarizes the typical activity profiles of 5-nitrofurans compared to standard controls.
| Parameter | 5-Nitrofuran Derivatives | Isoniazid (INH) | Pretomanid (PA-824) |
| Primary Target | Prodrug (Radicals) / DprE1 | InhA (Cell Wall) | Ddn (Radicals) / Cell Wall |
| Activation Enzyme | Ddn or Rv2466c | KatG | Ddn |
| MIC (H37Rv) | 0.01 - 0.5 µg/mL | 0.02 - 0.1 µg/mL | 0.015 - 0.25 µg/mL |
| Activity on Dormant Mtb | High (Respiratory Poison) | Low | High |
| Resistance Frequency | |||
| Cross-Resistance | Often with Nitroimidazoles | None | With Delamanid |
Resistance Mechanisms
Resistance to 5-nitrofurans is almost exclusively due to the inability of the bacteria to activate the prodrug.
-
F420 Biosynthesis Mutations: Mutations in fbiA, fbiB, or fbiC prevent the synthesis of the F420 cofactor, rendering Ddn inactive.
-
Enzyme Mutations: Non-synonymous SNPs in ddn or rv2466c that abolish catalytic activity.
-
Compensatory Mechanisms: Upregulation of ROS scavenging systems (e.g., katG, ahpC) provides low-level tolerance but rarely high-level resistance.
References
-
Haver, H. L., et al. (2015). Mutations in Genes for the F420 Biosynthetic Pathway and a Nitroreductase Confer Resistance to Nitroimidazoles in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[3][8][9][10] Link
-
Manjunatha, U., et al. (2009). Identification of a Nitroimidazo-oxazine-specific Protein Involved in PA-824 Resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences. Link
-
Palomino, J. C., & Martin, A. (2014). Drug Resistance Mechanisms in Mycobacterium tuberculosis. Antibiotics.[10][11][12] Link
-
Ifeanyichukwu, E. E., & Abramovitch, R. B. (2025). Functions of Nitroreductases in Mycobacterial Physiology and Drug Susceptibility.[3][9][13] Antimicrobial Agents and Chemotherapy.[3][8][9][10] Link
-
Negri, A., et al. (2018). Identification of a Mycothiol-Dependent Nitroreductase from Mycobacterium tuberculosis. ACS Infectious Diseases. Link
Sources
- 1. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.unipd.it [research.unipd.it]
- 11. aimspress.com [aimspress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
5-nitro-N-(pyrazin-2-yl)furan-2-carboxamide molecular weight and formula
[1][2]
Executive Summary & Chemical Identity
5-nitro-N-(pyrazin-2-yl)furan-2-carboxamide is a synthetic hybrid pharmacophore combining the bactericidal properties of the 5-nitrofuran class (e.g., Nitrofurantoin) with the antimycobacterial scaffold of pyrazine (e.g., Pyrazinamide).[1][2] This compound represents a specific subclass of N-heteroaryl-5-nitro-2-furoamides, typically investigated in medicinal chemistry for activity against multidrug-resistant (MDR) Mycobacterium tuberculosis and gram-negative pathogens.[1]
The molecule functions as a prodrug, requiring bioactivation via bacterial nitroreductases (Type I or II) to generate reactive radical species that disrupt bacterial DNA and respiration.
Physicochemical Profile
The following data represents the calculated and predicted properties based on the structural stoichiometry (
| Property | Value | Unit | Verification |
| Molecular Formula | C | - | Stoichiometric Count |
| Molecular Weight | 234.17 | g/mol | Average Mass |
| Monoisotopic Mass | 234.0389 | Da | High-Res MS Target |
| LogP (Predicted) | 0.8 – 1.2 | - | Lipophilicity Index |
| H-Bond Donors | 1 | - | Amide NH |
| H-Bond Acceptors | 6 | - | NO |
| Topological Polar Surface Area | ~105 | Å | TPSA |
Structural Identifiers:
Structural Analysis & Pharmacophore Deconstruction
The molecule is composed of two distinct heteroaromatic systems linked by an amide bond. This structural design is intentional to leverage dual mechanisms of action.
The Nitrofuran Warhead (Left Wing)
The 5-nitro-2-furyl moiety is the primary toxophore.[1][2]
-
Mechanism: The nitro group (
) at position 5 is susceptible to enzymatic reduction by bacterial nitroreductases (e.g., NfsA, NfsB in E. coli). -
Causality: This reduction proceeds via a cascade (
), generating reactive oxygen species (ROS) and hydroxylamine intermediates that covalently bind to ribosomal proteins and DNA.[1]
The Pyrazine Carrier (Right Wing)
The pyrazin-2-yl moiety mimics Pyrazinamide.[1][2]
-
Role: While Pyrazinamide itself requires conversion to pyrazinoic acid (POA) in acidic phagosomes, the pyrazine ring in this conjugate acts as an electron-deficient heteroaryl carrier.
-
pKa Effect: The pyrazine ring decreases the electron density on the amide nitrogen, making the amide bond more resistant to non-specific hydrolysis compared to aliphatic amides, while influencing the redox potential of the distal nitro group.
Synthetic Methodology
The synthesis of 5-nitro-N-(pyrazin-2-yl)furan-2-carboxamide requires the coupling of an electron-deficient amine (2-aminopyrazine) with an acid derivative.[1][2] Direct coupling with carboxylic acid is often low-yielding due to the weak nucleophilicity of the pyrazine amine.[1][2] Therefore, the Acid Chloride Activation Protocol is the preferred high-yield route.[2]
Reaction Scheme Visualization
The following diagram illustrates the validated synthetic pathway and the subsequent bioactivation logic.
Caption: Figure 1. Synthetic workflow from acid precursor to final amide via acyl chloride activation, followed by theoretical biological activation.
Detailed Experimental Protocol
Safety Note: Nitrofurans are potential carcinogens and mutagenic.[2] Handle all solids in a fume hood.[2] Thionyl chloride (
Step 1: Activation (Acyl Chloride Formation)[1]
-
Charge: In a dry 100 mL round-bottom flask, suspend 5-nitro-2-furoic acid (10 mmol, 1.57 g) in anhydrous dichloromethane (DCM, 20 mL).
-
Catalyze: Add catalytic N,N-dimethylformamide (DMF, 2 drops).
-
Chlorinate: Add Thionyl Chloride (
, 15 mmol, 1.1 mL) dropwise under atmosphere. -
Reflux: Heat to reflux (40°C) for 2–3 hours until the solution becomes clear and gas evolution ceases.
-
Isolate: Evaporate the solvent and excess
under reduced pressure. Co-evaporate with dry toluene ( mL) to remove traces of acid gases. The residue (yellow solid) is used immediately.
Step 2: Amidation (Coupling)[1]
-
Prepare Nucleophile: Dissolve 2-aminopyrazine (10 mmol, 0.95 g) in anhydrous DCM (15 mL) containing Pyridine (12 mmol, ~1 mL) or Triethylamine (TEA) as an acid scavenger.
-
Combine: Cool the amine solution to 0°C in an ice bath. Dissolve the crude acyl chloride (from Step 1) in DCM (10 mL) and add it dropwise to the amine solution over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A precipitate often forms.[2]
-
Work-up:
-
Dilute with DCM (50 mL).
-
Wash with 1M HCl (20 mL) to remove unreacted pyrazine/pyridine.
-
Wash with Saturated
(20 mL) to remove unreacted furoic acid. -
Wash with Brine (20 mL).
-
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/DMF mixture to obtain the pure title compound.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
| Technique | Expected Signature | Interpretation |
| Amide NH : Highly deshielded due to electron-withdrawing pyrazine and furoyl groups.[1][2] | ||
| Pyrazine Ring : Characteristic aromatic pattern for monosubstituted pyrazine. | ||
| Furan Ring : Two doublets ( | ||
| IR Spectroscopy | 1680–1695 cm | Amide I (C=O) : Strong stretch.[1] |
| 1530 & 1350 cm | Nitro ( | |
| Mass Spectrometry | Positive mode ESI. |
References
-
Patel, N. B., et al. (2010). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI Pharmaceuticals.[2] [Link][1]
-
PubChem Compound Summary. (2024). 5-Nitro-2-furoic acid (Precursor Data).[1] National Center for Biotechnology Information.[2] [Link]
-
Doležal, M., et al. (2009). Substituted N-phenylpyrazine-2-carboxamides: Synthesis and antimycobacterial evaluation. Molecules.[2][3][4][5][6][7][8][9][10][11][12] [Link]
-
Denny, W. A., et al. (2005). Nitroreductase-activated prodrugs for cancer therapy.[1][2] Expert Opinion on Investigational Drugs.[2] (Contextual grounding for nitrofuran mechanism). [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 98-96-4|Pyrazine-2-carboxamide|BLD Pharm [bldpharm.com]
- 3. N-(furan-2-ylmethyl)pyrazine-2-carboxamide | C10H9N3O2 | CID 841630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-furancarboxamide, 5-nitro-n-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]- (C20H19N5O4) [pubchemlite.lcsb.uni.lu]
- 5. caymanchem.com [caymanchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(4-nitrosopiperazin-1-yl)benzofuran-2-carboxamide - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity Testing of Nitrofuran Derivatives on Vero Cells
Introduction
Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents characterized by a 5-nitrofuran ring.[1][2] While historically used in both human and veterinary medicine, concerns regarding their potential carcinogenicity and other toxicities have led to restrictions on their use.[1][3] Consequently, robust and reliable methods for assessing the cytotoxicity of novel and existing nitrofuran derivatives are paramount for drug development and safety assessment.
This comprehensive guide provides detailed protocols for evaluating the in vitro cytotoxicity of nitrofuran derivatives using the Vero cell line, a continuous and well-characterized cell line derived from the kidney of an African green monkey.[4][5] Vero cells are widely used in toxicology and vaccine production due to their robust growth and adherence to international standards for cytotoxicity testing, such as the ISO 10993-5 standard.[6][7][8]
The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a framework for obtaining accurate and reproducible cytotoxicity data. We will delve into the underlying principles of common cytotoxicity assays, provide step-by-step protocols, and discuss data analysis and interpretation.
Mechanism of Nitrofuran Cytotoxicity: A Complex Picture
The cytotoxic effects of nitrofurans are multifaceted and not yet fully elucidated.[1][2] A predominant proposed mechanism involves the reduction of the nitro group by cellular reductases, leading to the formation of reactive intermediates.[3][9] These reactive species, including nitro-anion-free radicals and hydroxylamine, can induce cellular damage through several pathways:
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[1][2][10]
-
DNA and RNA Damage: Reactive intermediates can directly interact with and damage nucleic acids, inhibiting essential cellular processes like replication and transcription.[9]
-
Inhibition of Protein Synthesis: Nitrofuran metabolites have been shown to bind to ribosomes and inhibit protein synthesis.[9]
-
Enzyme Inhibition: Some derivatives may inhibit crucial enzymes, such as glutathione-S-transferase, further compromising cellular defense mechanisms.[1][2]
It is important to note that the cytotoxicity of nitrofuran derivatives can also occur through mechanisms independent of nitro-reduction, highlighting the complexity of their biological activity.[1][2]
Core Experimental Workflow
A typical workflow for assessing the in vitro cytotoxicity of nitrofuran derivatives involves several key stages, from initial cell culture to final data analysis.
Caption: A generalized workflow for in vitro cytotoxicity testing of nitrofuran derivatives on Vero cells.
Detailed Protocols
This section provides step-by-step protocols for the culture of Vero cells and three widely accepted cytotoxicity assays: the MTT assay, the Neutral Red Uptake assay, and the Lactate Dehydrogenase (LDH) assay.
Part 1: Vero Cell Culture and Maintenance
Rationale: Consistent and healthy cell cultures are the foundation of reliable cytotoxicity data. This protocol outlines the standard procedures for maintaining the Vero cell line.[11][12]
Materials:
-
Vero cell line (ATCC® CCL-81™ or equivalent)
-
Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM)[11][13]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Cell culture flasks (e.g., T-25, T-75)
-
Humidified incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Hemocytometer or automated cell counter
Protocol:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing the basal medium (DMEM or MEM) with 10% FBS and 1% Penicillin-Streptomycin.[11]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of Vero cells in a 37°C water bath.[11][12] Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.
-
Initiation of Culture: Transfer the thawed cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.[12] Discard the supernatant and resuspend the cell pellet in an appropriate volume of complete growth medium for the desired flask size (e.g., 5-10 mL for a T-25 flask).[12]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[11][12]
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with PBS to remove residual serum.[11]
-
Add 1-2 mL of Trypsin-EDTA solution to the flask and observe under an inverted microscope until the cells detach (typically 2-3 minutes).[11]
-
Neutralize the trypsin by adding 4-6 mL of complete growth medium.[11]
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer an appropriate aliquot of the cell suspension to new culture vessels at a subcultivation ratio of 1:2 to 1:4.[11]
-
Renew the culture medium every 2-3 days.[11]
-
Part 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[14][15] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance after solubilization.[10][16]
Materials:
-
Vero cells in complete growth medium
-
Nitrofuran derivative stock solutions (in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium.[16] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitrofuran derivatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the different compound concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.[14][16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14][17]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[15]
Part 3: Neutral Red Uptake (NRU) Assay
Principle: The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.[18][19] Toxic substances can impair the cell's ability to take up and retain the dye, leading to a decrease in the amount of dye extracted from the cells.[18][20]
Materials:
-
Vero cells in complete growth medium
-
Nitrofuran derivative stock solutions
-
96-well flat-bottom sterile microplates
-
Neutral red solution (e.g., 0.33% in water)[18]
-
Neutral red destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[18]
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Medium Removal: After incubation, discard the medium from all wells.
-
Neutral Red Addition: Add 100 µL of neutral red solution to each well.[18]
-
Dye Uptake: Incubate the plate for 1-3 hours at 37°C and 5% CO₂.[18]
-
Washing: Discard the neutral red solution and rinse the wells with 150 µL of PBS.[18]
-
Destaining: Add 150 µL of destain solution to each well to extract the neutral red from the cells.[18]
-
Absorbance Reading: Shake the plate for 10 minutes to ensure complete solubilization. Read the absorbance at approximately 540 nm.
Part 4: Lactate Dehydrogenase (LDH) Assay
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[21][22] LDH is a stable cytosolic enzyme that is released upon cell membrane damage, making it a reliable indicator of cytotoxicity.[21][23]
Materials:
-
Vero cells in complete growth medium
-
Nitrofuran derivative stock solutions
-
96-well flat-bottom sterile microplates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[22][24]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[22][24] Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[22][24]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[22]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22][24]
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (typically around 490 nm).[21][22]
Data Analysis and Interpretation
For all assays, the percentage of cell viability is calculated relative to the vehicle control. For the LDH assay, cytotoxicity is typically expressed as a percentage of the maximum LDH release.
Calculation of Percentage Viability (MTT and NRU):
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
Calculation of Percentage Cytotoxicity (LDH):
-
% Cytotoxicity = [((Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release))] x 100
From the dose-response curves, the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined using non-linear regression analysis with appropriate software. A lower IC₅₀ value indicates higher cytotoxicity.
Data Presentation:
Summarize the IC₅₀ values for different nitrofuran derivatives in a clear and concise table for easy comparison.
| Nitrofuran Derivative | Assay | Exposure Time (hours) | IC₅₀ (µM) |
| Compound A | MTT | 24 | [Insert Value] |
| Compound A | MTT | 48 | [Insert Value] |
| Compound B | Neutral Red | 24 | [Insert Value] |
| Compound B | Neutral Red | 48 | [Insert Value] |
| Compound C | LDH | 24 | [Insert Value] |
| Compound C | LDH | 48 | [Insert Value] |
Note: The IC₅₀ values presented in this table are for illustrative purposes only and should be determined experimentally.
Self-Validating Systems and Quality Control
To ensure the trustworthiness of the results, each protocol incorporates self-validating measures:
-
Positive and Negative Controls: The inclusion of untreated (negative) and solvent-treated (vehicle) controls is essential to establish baseline cell viability. A known cytotoxic agent can be used as a positive control to validate the assay's responsiveness.
-
Replicates: All experiments should be performed with a minimum of three technical replicates and should be repeated in at least three independent biological experiments to ensure reproducibility.[8]
-
Morphological Observation: Regularly observe the cells under a microscope to check for signs of cytotoxicity, such as changes in morphology, detachment, or reduced cell density.[8]
-
Adherence to Standards: The described methods are in line with the principles outlined in ISO 10993-5 for the biological evaluation of medical devices, which provides a framework for in vitro cytotoxicity testing.[6][8]
Conclusion
This application note provides a detailed and scientifically grounded guide for assessing the in vitro cytotoxicity of nitrofuran derivatives using Vero cells. By following these protocols and adhering to the principles of good cell culture practice and quality control, researchers can obtain reliable and reproducible data to inform drug development and safety assessment processes. The choice of assay will depend on the specific research question and the suspected mechanism of toxicity. For a comprehensive evaluation, it is often beneficial to use a combination of assays that measure different cellular endpoints.
References
-
International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]
-
Faundez, M., et al. (2020). Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. Toxicology and Applied Pharmacology, 401, 115104. Retrieved from [Link]
-
Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
AMSBIO. (n.d.). Vero Cell Line. Retrieved from [Link]
-
National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]
-
Faundez, M., et al. (2020). Nitrofuran Drugs Beyond Redox Cycling: Evidence of Nitroreduction-independent Cytotoxicity Mechanism. Toxicology and Applied Pharmacology, 401, 115104. Retrieved from [Link]
-
Current Protocols in Microbiology. (2012). Growth and Maintenance of Vero Cell Lines. PMC. Retrieved from [Link]
-
NSAI. (2009, April 17). IS EN ISO 10993-5:2009 Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009). Retrieved from [Link]
-
iTeh Standards. (2025). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for Medical Devices. Retrieved from [Link]
-
Cytion. (n.d.). Vero Cell Line - From Viral Research to Vaccine Development. Retrieved from [Link]
-
EVS. (2025). EVS-EN ISO 10993-5:2009+A11:2025. Retrieved from [Link]
-
Cytion. (n.d.). Vero Cell Line - From Viral Research to Vaccine Development. Retrieved from [Link]
-
National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
-
EURL ECVAM - TSAR. (n.d.). Neutral red uptake for starting doses for acute oral toxicity. Retrieved from [Link]
-
IIVS. (n.d.). Neutral Red Uptake. Retrieved from [Link]
-
Xiang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
TNCbio. (n.d.). VERO Cells for vaccine production. Retrieved from [Link]
-
Assay Guidance Manual. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
-
Quartzy. (2017, May 1). Cell viability assays: MTT assay application and protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of nitrofuran activation and resistance. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity assay in Vero cells (CC20 and CC50). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Nitrofuran – Knowledge and References. Retrieved from [Link]
-
Andrés-Rodríguez, J., et al. (2025). Mechanistic, in-silico and in vitro studies with nitrofurans reveal potent leishmanicidal activity and inhibition of trypanothione reductase. International Journal for Parasitology: Drugs and Drug Resistance, 27, 100557. Retrieved from [Link]
-
Spielberg, S. P., et al. (1981). Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism. The Journal of Clinical Investigation, 67(1), 40–44. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Vero Cell Line - From Viral Research to Vaccine Development [cytion.com]
- 5. tncbio.com [tncbio.com]
- 6. dent.chula.ac.th [dent.chula.ac.th]
- 7. blog.johner-institute.com [blog.johner-institute.com]
- 8. mdcpp.com [mdcpp.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Growth and Maintenance of Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vero Cell Line - From Viral Research to Vaccine Development [cytion.com]
- 14. atcc.org [atcc.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. blog.quartzy.com [blog.quartzy.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. qualitybiological.com [qualitybiological.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Neutral red uptake for starting doses for acute oral toxicity | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 21. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 24. media.cellsignal.cn [media.cellsignal.cn]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-Furancarboxamide, 5-nitro-N-pyrazinyl-
Abstract
This application note presents a detailed, step-by-step guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Furancarboxamide, 5-nitro-N-pyrazinyl-. This method is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure to assess the purity and stability of this novel compound. The narrative explains the rationale behind experimental choices, ensuring scientific integrity and providing a self-validating protocol.
Introduction and Analyte Overview
2-Furancarboxamide, 5-nitro-N-pyrazinyl- is a heterocyclic compound with potential applications in pharmaceutical development. Its structure, featuring a nitro-substituted furan ring linked to a pyrazine moiety via an amide bond, suggests potential biological activity. Accurate quantification and impurity profiling are critical for its development as a potential drug candidate. A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring the safety and efficacy of the final drug product.
Physicochemical Properties of 2-Furancarboxamide, 5-nitro-N-pyrazinyl-
-
Structure: (A chemical structure diagram would be inserted here if image generation were supported) Figure 1: Chemical structure of 2-Furancarboxamide, 5-nitro-N-pyrazinyl-.
-
pKa: The presence of the pyrazine ring (a weak base) and the amide group suggests the molecule will have a basic pKa. The nitro group is electron-withdrawing, which may influence the overall basicity. Based on similar heterocyclic compounds, the pKa is estimated to be in the range of 2-4.[1][2][3] This implies that at a pH below its pKa, the molecule will be protonated and more polar.
-
logP (Octanol-Water Partition Coefficient): The predicted XlogP for similar, relatively complex nitroaromatic compounds can range from 1.7 to 3.3.[4][5] This moderate lipophilicity suggests good retention on a reversed-phase HPLC column.
-
UV Absorption: Nitroaromatic compounds typically exhibit strong UV absorbance.[6] The conjugated system of the furan ring, the nitro group, and the pyrazine ring is expected to have a UV maximum in the range of 240-270 nm.[7][8] A detection wavelength of 254 nm is a common and effective choice for such compounds.[8][9]
HPLC Method Development: A Strategic Approach
The goal is to achieve a robust separation of the main peak from any potential impurities and degradation products. A reversed-phase HPLC method is the logical starting point due to the analyte's moderate polarity.
Initial Chromatographic Conditions
Based on the analyte's properties and common practices for similar compounds, the following initial conditions are proposed:[7]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid helps to protonate the analyte for better peak shape and provides a suitable pH for reversed-phase chromatography. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B in 20 minutes | A gradient elution is chosen to ensure elution of any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |
| Detection | UV at 254 nm | A common wavelength for nitroaromatic compounds, offering good sensitivity.[8][9] |
| Injection Volume | 10 µL | A standard injection volume. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures solubility of the analyte and compatibility with the mobile phase. |
Method Optimization Workflow
The initial conditions provide a starting point. A systematic approach is necessary to optimize the separation.
Caption: Workflow for HPLC method optimization.
Detailed Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Furancarboxamide, 5-nitro-N-pyrazinyl- reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample at a similar concentration to the working standard solution using the diluent.
Chromatographic System
A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV detector is suitable.
Method Validation Protocol (as per ICH Q2(R1))
Method validation is crucial to demonstrate that the analytical procedure is suitable for its intended purpose.[10][11][12][13]
Specificity (Forced Degradation)
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[14][15][16][17][18] The goal is to achieve 5-20% degradation of the active ingredient.[14][17]
Protocol:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a defined period.
Analyze all stressed samples along with a non-stressed control. The method is considered specific if the main peak is well-resolved from all degradation products (resolution > 2).
Linearity
Protocol:
-
Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (% Recovery)
Protocol:
-
Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Protocol: Analyze six replicate injections of the working standard solution on the same day. Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Protocol: Repeat the repeatability study on a different day with a different analyst and/or different equipment. Acceptance Criteria: The RSD over two days should be ≤ 2.0%.
Robustness
Protocol:
Intentionally vary critical method parameters and assess the impact on the results.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the RSD of the results should be ≤ 2.0%.
Data Presentation
The results of the method validation should be summarized in clear and concise tables.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of 6 injections | ≤ 1.0% | 0.5% |
Table 2: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Specificity | Peak purity > 990, Resolution > 2 | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| Robustness | System suitability passes | Complies |
Conclusion
This application note provides a comprehensive and scientifically sound framework for the development and validation of a stability-indicating HPLC method for 2-Furancarboxamide, 5-nitro-N-pyrazinyl-. By following the outlined protocols, researchers can confidently implement a robust analytical method to support the development of this promising compound. The detailed explanation of the rationale behind each step empowers scientists to adapt and troubleshoot the method as needed.
References
- Vertex AI Search. (2026, February 15).
- MedCrave online. (2016, December 14).
- IJCRT.org. (2021, July 26).
- Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
- YouTube. (2025, September 20).
- Taylor & Francis. (2007, February 6).
- ASTM. (2024, January 5).
- MACHEREY-NAGEL. (n.d.).
- Scribd. (n.d.).
- Shimadzu. (n.d.). ASTM D 5837-15 Compliant Quantitative Analysis of Furanic Compound (Furfural)
- SGS Thailand. (n.d.).
- PubMed. (2009, December 30).
- ResearchGate. (2025, August 5).
- (2007, April 27). Development of SPME-HPLC methodology for detection of nitroexplosives.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- Perpusnas. (2025, December 4).
- (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- IJRR, International Journal of Research and Review. (2025, August 8).
- PubChemLite. (n.d.). 2-furancarboxamide, 5-nitro-n-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubChem. (n.d.). N-(4-methyl-2-pyridinyl)-5-nitro-2-furancarboxamide.
- ECHEMI. (n.d.). 5-Nitro-2-furancarboxamide.
- MDPI. (2022, March 8).
- EPA. (2025, October 15). 5-(2-Nitrophenyl)furan-2-carboximidamide Properties.
- PubChemLite. (n.d.). 2-furancarboxamide, 5-nitro-n-[[4-(1-piperazinyl)phenyl]methyl]-.
- Cheméo. (n.d.). Chemical Properties of 2-Furancarboxaldehyde, 5-nitro- (CAS 698-63-5).
- PubChemLite. (n.d.). 2-furancarboxamide, n-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-.
- MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- NIH. (n.d.). Furamide | C5H5NO2 | CID 69108 - PubChem.
- NIST. (n.d.). 2-Furancarboxaldehyde, 5-nitro-.
- PMC. (n.d.). N-(2-Nitrophenyl)furan-2-carboxamide.
-
Der Pharma Chemica. (n.d.). Synthesis of bioactive furan derivatized pyrazole carboxamides: Studies on their antimicrobial and antioxidant activities. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8edmHUNcmCiCeK0iG8EXnoZdlcrQcgf3xLEcbJUCTo7EPvwaJ1fvEv4MVk4KVtC502md5BNnBeKjbY6T1sKk3wycNj1eAMmF6teO7tZao1x1cAYsxN-9LglZjY3hVdSFWHz4OksWmJRHRm5TiTnj86Pnjolg-qZ_n0dz9ER74_NZPsJIIIcatb2IYTDLpaq74u_3DcEJvC11RAE9wzyxKP_BcsonMLf9B6_Jqrzo-bHgF_ZpSDqc2T_A0uhFQgXHThV4005J82RORJgA4VIyDv8PDbUtHs0lhPIz6oBi4K4qLPBt_Vfw=]([Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. PubChemLite - 2-furancarboxamide, 5-nitro-n-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]- (C20H19N5O4) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 2-furancarboxamide, 5-nitro-n-[[4-(1-piperazinyl)phenyl]methyl]- (C16H18N4O4) [pubchemlite.lcsb.uni.lu]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. database.ich.org [database.ich.org]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. ijcrt.org [ijcrt.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Forced Degradation Testing | SGS Thailand [sgs.com]
Application Note: High-Throughput Screening of Antimycobacterial Compounds using the Microplate Alamar Blue Assay (MABA)
Introduction & Scientific Rationale
The discovery of novel antitubercular agents is complicated by the slow growth rate of Mycobacterium tuberculosis (Mtb) and the requirement for Biosafety Level 3 (BSL-3) containment. Traditional colony-forming unit (CFU) counting on solid agar is precise but requires 3–4 weeks for results.
The Microplate Alamar Blue Assay (MABA) offers a rapid, low-cost, and non-destructive alternative. It utilizes Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide), a blue, non-fluorescent dye. In metabolically active cells, mitochondrial and cytosolic reductases (e.g., diaphorases, NADH dehydrogenases) reduce Resazurin to Resorufin , which is pink and highly fluorescent.
Why MABA?
-
Speed: Reduces turnaround time from 28 days (CFU) to 7–8 days.
-
Sensitivity: Correlates well with BACTEC radiometric systems but without radiation hazards.
-
Flexibility: Readouts can be visual (colorimetric) or fluorometric (quantitative).
Experimental Ecosystem & Safety
Biosafety Classification
-
BSL-3 (Mandatory): For all work involving virulent M. tuberculosis (e.g., H37Rv, clinical isolates). All liquid handling must occur within a Class II Biosafety Cabinet (BSC).
-
BSL-2: Acceptable only for surrogate strains such as M. tuberculosis H37Ra, M. smegmatis, or M. bovis BCG.
The "Edge Effect" Mitigation
A critical failure point in 7-day assays is evaporation in the outer wells of 96-well plates, which concentrates the drug and media, skewing MIC values.
-
Protocol Standard: Never use the perimeter wells (Rows A/H, Columns 1/12) for experimental data.
-
Action: Fill these wells with 200 µL sterile deionized water or PBS to create a humidity barrier.
Mechanistic Pathway & Workflow
The following diagram illustrates the redox mechanism utilized in this assay and the logical flow of the screening protocol.
Figure 1: Mechanism of Resazurin reduction and the sequential MABA workflow.
Detailed Protocol
Reagents & Equipment[1]
-
Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.
-
Dye Solution: 10x Alamar Blue (commercial solution) mixed 1:1 with 10% Tween 80. (Adding Tween 80 prevents mycobacterial clumping which can cause "spotty" reduction).
-
Controls:
-
Rifampicin (Standard antibiotic control).
-
DMSO (Vehicle control, max 1% final concentration).
-
Step-by-Step Methodology
Step 1: Inoculum Preparation
-
Culture Mtb strains in 7H9-OADC until mid-log phase (OD600 ≈ 0.6–0.8).
-
Dilute the culture to an OD600 of 0.001 (approx.
CFU/mL) in fresh 7H9 media.-
Note: Inoculum density is critical. Too high = false resistance (dye reduces instantly). Too low = false susceptibility.
-
Step 2: Microplate Setup (The "Inner 60" Format)
-
Perimeter: Fill all outer wells (Rows A & H, Cols 1 & 12) with 200 µL sterile water.
-
Compounds: Add 100 µL of 2x drug concentration to columns 2 and 3. Perform 2-fold serial dilutions across the plate to column 10.
-
Controls:
-
Column 11: Growth Control (Bacteria + Media + DMSO only).
-
Column 10 (or separate wells): Sterility Control (Media only).
-
Step 3: Inoculation & Incubation[1]
-
Add 100 µL of the diluted bacterial suspension (
CFU/mL) to all experimental wells (Cols 2–11).-
Final Volume: 200 µL per well.
-
Final DMSO: Ensure <1%.
-
-
Seal plates with Parafilm or breathable membrane to prevent evaporation.
-
Incubate at 37°C for 5 to 7 days (depending on strain growth rate).
Step 4: Staining (The MABA Step)
-
Prepare the Developing Solution : Mix 1 part 10x Alamar Blue with 1 part 10% Tween 80.
-
Add 30–50 µL of Developing Solution to the Growth Control well (Column 11) and the Sterility Control.
-
Incubate for 24 hours.
-
Check Point: If the Growth Control turns pink and Sterility Control remains blue, add dye to the rest of the plate. If Growth Control is still blue, incubate the plate for another 24 hours before adding dye to drug wells.[5]
-
Step 5: Data Acquisition
After the 24-hour development period (Day 8 total):
-
Visual: Record the lowest concentration that prevents the color change from Blue to Pink (MIC).
-
Fluorometric: Read in a plate reader.
-
Excitation: 530–560 nm
-
Emission: 590 nm
-
Data Analysis & Validation
Calculating MIC
The MIC is defined as the lowest drug concentration that prevents a color change (remains blue) or inhibits fluorescence by ≥90% compared to the growth control.
High-Throughput Validation (Z-Factor)
For large screens, calculate the Z-factor to validate assay quality.
| Variable | Definition | Target Value |
| Mean signal of Positive Control (Growth/Pink) | High RFU | |
| Mean signal of Negative Control (Sterile/Blue) | Low RFU | |
| Standard Deviation | Low | |
| Z-Factor | Assay Quality Score | > 0.5 (Excellent) |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Blue Growth Control | Inoculum too low or insufficient incubation. | Verify OD600; extend incubation by 24h before adding dye. |
| Pink Sterility Control | Contamination. | Discard plate. Review sterile technique and BSC airflow. |
| "Skipped" Wells | Pipetting error or drug precipitation. | Check drug solubility in media. Use automated dispensers. |
| Colorless Wells | Over-reduction. | Cell density too high; Resorufin reduced to dihydroresorufin. Reduce inoculum or read earlier. |
| Edge Effect | Evaporation.[6][1][3][4][7] | Ensure perimeter wells are filled with water. Use humidity chamber. |
References
-
Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366.
-
Collins, L., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009.
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.
Sources
- 1. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eliminating the Edge Effect with ReCO2ver™ [scintica.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biospherix.com [biospherix.com]
- 7. eppendorf.com [eppendorf.com]
Technical Support Center: Solubility Optimization for 5-Nitro-N-Pyrazinyl Derivatives
Topic: Troubleshooting low solubility of 5-nitro-N-pyrazinyl derivatives in DMSO Ticket ID: SOL-PYR-5N-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Diagnostic Hub: The "Brick Dust" Challenge
Welcome to the technical support portal. You are likely encountering precipitation, broad NMR signals, or inconsistent biological data with your 5-nitro-N-pyrazinyl derivatives.
The Root Cause: Crystal Lattice Energy vs. Solvation
These derivatives are classic "brick dust" molecules. The combination of the electron-deficient pyrazine ring , the strongly electron-withdrawing 5-nitro group , and the hydrogen-bonding capability of the N-linker (amide or amine) creates a highly stable, planar crystal lattice.
-
Thermodynamic Barrier: The energy required to break the intermolecular
- stacking and hydrogen bonds exceeds the solvation energy provided by pure DMSO. -
Kinetic Trap: Even if dissolved initially, these compounds often form "hidden" colloidal aggregates that pass visual inspection but fail in assays.
Diagnostic Workflow
Before altering your protocol, determine the state of your mixture using this decision tree.
Figure 1: Diagnostic decision tree to distinguish between true solutions, colloidal suspensions, and gross precipitation.
Protocol Library: Step-by-Step Solutions
Protocol A: Physical Disruption (Stock Preparation)
Use Case: Visible solid remains in 100% DMSO at target stock concentration (e.g., 10–50 mM).
Warning: 5-nitro-pyrazines are thermally sensitive. The nitro group can undergo degradation or reduction at high temperatures. Do not exceed 60°C.
-
Pulsed Sonication:
-
Place the sealed vial in a bath sonicator.
-
Sonicate in 30-second bursts with 1-minute resting intervals to prevent solvent heating.
-
Why? Acoustic cavitation breaks the crystal lattice mechanically without thermal degradation.
-
-
Thermal Cycling (The "Annealing" Method):
-
Heat the DMSO suspension to 50°C for 10 minutes.
-
Vortex vigorously for 30 seconds.
-
Allow to cool to room temperature (RT).[1]
-
Repeat 3 times.
-
Why? Cycling helps overcome the kinetic barrier of dissolution.
-
Protocol B: Cosolvent Engineering (Enhanced Solvation)
Use Case: Compound dissolves but precipitates upon storage or dilution, or forms colloids (positive Tyndall effect).
The Strategy: Pure DMSO is aprotic. It cannot donate hydrogen bonds to stabilize the nitro group effectively. We introduce a "bridge" solvent.
| Additive | Concentration (v/v) | Mechanism of Action | Compatibility |
| PEG 400 | 5–10% | Polymer chain wraps hydrophobic aggregates; disrupts stacking. | High (Bio/Chem) |
| Tween 80 | 0.5–2% | Surfactant; forms micelles to encapsulate the drug. | High (Bio) / Low (NMR) |
| TFA | 0.1% | NOT RECOMMENDED . Pyrazines are weak bases ( | Low |
Workflow:
-
Weigh compound into vial.
-
Add 10% of final volume as PEG 400 (or Tween 80).
-
Vortex to wet the solid (create a slurry).
-
Add 90% of final volume as DMSO.
-
Sonicate/Heat as per Protocol A.
Protocol C: The "Intermediate Dilution" (For Biological Assays)
Use Case: Compound crashes out when added to aqueous cell media (the "Dumping" effect).
The Fix: Never pipette high-concentration DMSO stock directly into aqueous media. The sudden polarity shift causes immediate precipitation.
Figure 2: Two-step dilution strategy to mitigate precipitation shock during biological assays.
Frequently Asked Questions (FAQs)
Q1: My NMR signals are broad and integration is lower than expected. Is my compound impure?
-
Diagnosis: Likely not impure, but aggregating . Planar nitro-pyrazines stack in solution (
-DMSO), causing relaxation time shortening (broadening). -
Solution:
-
Run the NMR at 45°C or 50°C (check probe limits). Heat disrupts aggregates, sharpening peaks.
-
Use a lower concentration (e.g., 2 mM instead of 10 mM).
-
Q2: Can I use acid to protonate the pyrazine nitrogen and improve solubility?
-
Technical Insight: No. The pyrazine ring is already electron-deficient. The 5-nitro group withdraws even more density, making the ring nitrogens essentially non-basic (
). You would need a superacid to protonate it, which is incompatible with biological screenings and may hydrolyze the amide linker [1].
Q3: The compound dissolves in DMSO but precipitates immediately in PBS (pH 7.4).
-
Workaround: This is a "solubility cliff."
-
Switch to a Self-Emulsifying Drug Delivery System (SEDDS) formulation for in vivo work.
-
For in vitro: Pre-warm your media to 37°C before adding the compound. Cold media accelerates precipitation [2].
-
Q4: Is the Tyndall effect test really necessary?
-
Yes. 5-nitro-N-pyrazinyl derivatives are prone to forming "nanosuspensions." These scatter light but look clear to the naked eye. In a biochemical assay, these particles can non-specifically inhibit enzymes (pan-assay interference), leading to false positives [3].
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Overcoming Poor Solubility of Pyrazinone Derivatives: Formulation-Based Approaches. Retrieved from
-
Reddit Scientific Community. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [5]
-
LibreTexts Chemistry. (2023). The Tyndall Effect: Distinguishing Colloids from Solutions.[3][6][7] Retrieved from
-
National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[8] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitrofuran Safe-by-Design & Mutagenicity Mitigation
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Mutagenicity in Nitrofuran Scaffolds Reference Standard: ICH M7 (R2) / OECD 471
Welcome to the Nitrofuran Design Support Hub
You have reached the advanced support module for medicinal chemists and toxicologists working with the nitrofuran pharmacophore.
The Core Conflict:
Nitrofurans function as "prodrugs."[1] Their antibacterial efficacy relies on the enzymatic reduction of the nitro group (
Your Objective: To decouple antibacterial potency from mammalian mutagenicity, or to minimize the "Cohort of Concern" liability as defined by ICH M7 guidelines.
Module 1: Structural Design & SAR Troubleshooting
User Query: "My nitrofuran candidates show potent MICs but off-the-chart Ames positivity. How do I modulate this without losing activity?"
Root Cause Analysis: The Reduction Potential
The mutagenicity of nitrofurans is directly proportional to the one-electron reduction potential (
Design Strategies (The "Safe-by-Design" Protocol)
| Strategy | Mechanism of Action | Implementation |
| LUMO Energy Tuning | Lowering the Single Electron Transfer (SET) potential makes the drug a poorer substrate for mammalian reductase (Type II) but still viable for bacterial Type I NTRs. | Action: Introduce electron-donating groups (EDGs) like methoxy or alkyls on the furan ring (difficult) or the linker to raise LUMO energy. |
| Steric Shielding | Bulky groups ortho to the nitro group can hinder enzymatic attack by mammalian enzymes while bacterial enzymes (often more promiscuous) may still accept them. | Action: Substitute the C3/C4 position of the furan with methyl or halogen groups (Caution: May affect planarity). |
| Linker Rigidity | Conformational locking prevents the "induced fit" required by mammalian reductases. | Action: Replace flexible hydrazide linkers with rigid heterocycles (e.g., 1,2,4-oxadiazoles or isoxazoles). |
| Rapid Clearance | Design the molecule to be rapidly excreted or metabolized via non-reductive pathways in humans. | Action: Append polar solubilizing tails (morpholine, piperazine) to shift clearance to renal pathways. |
Visualizing the Hazard Pathway
Understanding where the danger lies is critical. The hydroxylamine intermediate is the primary DNA-damaging agent.
Figure 1: The dual-pathway of nitrofuran activation.[1] The goal is to maximize the Green path (Bacterial) while inhibiting the Grey path (Mammalian).
Module 2: Experimental Assay Optimization
User Query: "I am getting inconsistent Ames test results. Sometimes S9 activation lowers the mutagenicity. Is this normal?"
Troubleshooting Guide: The Ames Test (OECD 471)
Issue 1: The S9 Paradox
-
Symptom: Compound is mutagenic without S9, but less mutagenic with S9.
-
Diagnosis: Nitrofurans are direct-acting mutagens . They do not require hepatic metabolism (S9) to become active; bacterial nitroreductases in the Salmonella tester strains do the work.
-
Explanation: Adding S9 (rat liver extract) often introduces proteins that bind the reactive intermediates non-specifically, effectively "scrubbing" the mutagen before it hits the bacterial DNA.
-
Protocol Fix: Do not rely on S9-negative results to claim safety. The -S9 condition is the primary indicator of nitrofuran risk.
Issue 2: Strain Selection
-
Symptom: Negative results in TA1535 but positive in TA100.
-
Diagnosis: Nitrofurans primarily cause base-pair substitutions at G-C sites.
-
Protocol Fix: You must use TA100 and TA98 (frameshift). TA100 is the hypersensitive strain for nitrofurans due to its specific rfa mutation and plasmid pKM101.
Issue 3: Solubility & Precipitation
-
Symptom: "Starry sky" background on agar plates or non-linear dose response.
-
Diagnosis: Nitrofurans have poor aqueous solubility. Precipitation masks toxicity and mutagenicity.
-
Protocol Fix:
-
Dissolve in DMSO.
-
Limit DMSO to <100 µL/plate.
-
Check plates under a microscope for crystal precipitate. If crystals are present, the dose is invalid (top dose should be the lowest precipitating dose).
-
Module 3: In Silico Prediction & Regulatory Compliance
User Query: "DEREK says my molecule is mutagenic, but SARpy says it's equivocal. How do I report this for ICH M7?"
The Consensus Modeling Workflow
ICH M7(R2) requires two complementary QSAR methodologies:
-
Expert Rule-Based (e.g., Derek Nexus, Toxtree).
-
Statistical-Based (e.g., SARpy, VEGA, Leadscope).
Handling "Structural Alerts"
The nitrofuran ring is a known "Structural Alert." Most software will flag it immediately.
-
If both models are Positive: You must treat it as a Class 2 mutagen (unless you have specific Ames data to overrule it).
-
If models disagree: You must perform an "Expert Review." Analyze the analog space. Have similar nitrofurans with your specific side-chain been tested negative?
Workflow Visualization: ICH M7 Classification
Figure 2: Decision tree for classifying nitrofuran impurities/drugs under ICH M7(R2).
FAQs: Rapid Response
Q: Can I just remove the nitro group? A: Generally, no. The nitro group is essential for the specific mechanism of action against bacterial DNA. Removing it usually abolishes antibacterial activity. The goal is to modulate its environment, not remove it.
Q: What is the "Cohort of Concern"? A: This is a group of high-potency mutagens defined by ICH M7. Nitrofurans belong to this group.[1][4] This means the standard Threshold of Toxicological Concern (TTC) of 1.5 µ g/day may not be sufficiently protective. You often need compound-specific Acceptable Intake (AI) limits derived from carcinogenicity data.[5]
Q: Which bacterial strains are most important for screening? A: Salmonella typhimurium TA100 (base-pair substitution) is the most sensitive to nitrofurans. E. coli WP2 uvrA is also highly recommended as a complementary screen.
References
-
International Council for Harmonisation (ICH). (2023).[5][6] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). [Link][5][7][8]
-
Whiteway, J., et al. (1998). Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli. Journal of Bacteriology. [Link]
-
Vasiliev, T., et al. (2024). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Molecules.[1][2][6][9][10][11][12][13][14] [Link]
-
Benigni, R., & Bossa, C. (2011).[4] Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology.[4] Chemical Reviews.[4] [Link]
-
Pires, J. R., et al. (2001).[4] Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships.[4] Journal of Medicinal Chemistry.[4] [Link]
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. gmp-navigator.com [gmp-navigator.com]
- 8. Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - ECA Academy [gmp-compliance.org]
- 9. Mutagen screening with bacteria: niridazole and nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-dependent variation in the mutagenic, prophage-inducing and antibacterial activities of 5-nitro-2-furamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by flavonoids, coumarins, quinones and other phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 5-nitrofuran ring under basic hydrolysis conditions
Technical Support Center: Stability of the 5-Nitrofuran Ring
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for scientists working with 5-nitrofuran-based compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate, troubleshoot, and solve stability issues in your research. The 5-nitrofuran scaffold is a potent pharmacophore, but its reactivity, particularly under basic conditions, can present significant challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 5-nitrofuran ring under basic (alkaline) hydrolysis conditions?
The 5-nitrofuran ring is generally unstable and susceptible to degradation under basic conditions. The electron-withdrawing nature of the nitro group at the C5 position makes the furan ring electron-deficient and vulnerable to nucleophilic attack by hydroxide ions, leading to ring cleavage. The rate of this degradation is highly dependent on factors such as pH, temperature, and the specific substituents on the molecule.[1][2][3]
For instance, studies on the antibiotic nitrofurantoin have shown that its degradation is significantly faster in alkaline solutions (pH 9) compared to neutral (pH 7) or acidic (pH 4) conditions.[1][2] Similarly, nitrofurazone is known to discolor and degrade upon contact with alkali, and its solutions can turn a dark orange color, indicating structural changes.[4][5] While stable in solid form when protected from light and heat, its stability in solution is a critical consideration.[5]
Q2: What is the proposed mechanism for the degradation of the 5-nitrofuran ring in basic media?
The primary degradation pathway involves a base-catalyzed hydrolysis leading to the opening of the furan ring. The process is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on one of the carbon atoms of the furan ring, typically at the C2 position, which is activated by the nitro group. This attack disrupts the aromaticity of the ring, forming an unstable intermediate that subsequently undergoes ring cleavage. This process is often referred to as heterocyclic ring cleavage.[1][2]
The specific degradation products will vary depending on the substituent at the C2 position. For example, in the case of nitrofurantoin, hydrolysis can lead to the formation of nitrofuraldehyde and aminohydantoin.[6]
Below is a generalized workflow illustrating this proposed degradation mechanism.
Caption: Proposed mechanism of base-catalyzed 5-nitrofuran hydrolysis.
Q3: What are the key factors that influence the rate of basic hydrolysis?
Several factors can significantly accelerate the degradation of the 5-nitrofuran ring. Understanding these can help you control the stability of your compound.
-
pH: This is the most critical factor. The rate of hydrolysis increases dramatically with increasing pH (i.e., higher hydroxide ion concentration). As an example, the half-life of nitrofurantoin at 60°C is only 0.5 days at pH 9, whereas it is years at an acidic pH.[1][2]
-
Temperature: The degradation follows Arrhenius kinetics, meaning the rate constant increases exponentially with temperature. For every 10°C increase, the hydrolysis rate of nitrofurantoin can increase by a factor of 3.5 to 3.9.[1][2] Therefore, performing reactions at lower temperatures can significantly improve stability.
-
Substituents: The chemical nature of the side chain attached to the furan ring (often at the C2 position) plays a crucial role. Electron-withdrawing groups on the side chain can further destabilize the ring, while electron-donating groups might offer some stabilization. The entire molecular structure influences the overall electronic properties and, consequently, the susceptibility to hydrolysis.[7]
-
Light: While distinct from hydrolysis, many nitroaromatic compounds are photosensitive.[8] Exposure to light, especially UV light, can induce photodegradation, which may be exacerbated in solution.[9] For comprehensive stability, experiments should be conducted in light-resistant containers.[4]
Q4: How can I monitor the degradation of my 5-nitrofuran compound and identify its byproducts?
A robust analytical strategy is essential for tracking stability. A stability-indicating method is one that can separate the intact drug from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique. A reversed-phase HPLC method with UV detection is typically used. You should see the peak for your parent compound decrease over time, while new peaks corresponding to degradation products appear.[3]
-
UV-Vis Spectroscopy: 5-Nitrofurans have characteristic UV absorbance maxima.[10] As the ring degrades, the chromophore is destroyed or altered, leading to a change in the UV-Vis spectrum. This can be a quick, albeit less specific, way to monitor the reaction. The appearance of a dark orange color in alkaline solutions of nitrofurazone, for example, signals a change that can be tracked spectrophotometrically.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying the structures of the degradation products. By determining the mass-to-charge ratio (m/z) of the new peaks seen in the chromatogram, you can propose chemical structures and confirm the degradation pathway.[11][12][13]
Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Actions & Scientific Rationale |
| Rapid disappearance of starting material in a basic buffer. | Base-catalyzed hydrolysis. The high concentration of hydroxide ions is rapidly attacking and opening the 5-nitrofuran ring. | 1. Lower the pH: If your protocol allows, reduce the pH to the minimum required for the reaction. 2. Decrease Temperature: Run the reaction at a lower temperature (e.g., 0-4°C) to reduce the kinetic rate of degradation. 3. Minimize Exposure Time: Design your experiment to minimize the time the compound spends in the basic solution. |
| Appearance of new, unidentified peaks in the HPLC chromatogram. | Formation of degradation products. The 5-nitrofuran ring has likely opened, forming one or more new chemical entities. | 1. Characterize the Peaks: Use LC-MS/MS to determine the molecular weights of the new compounds. 2. Confirm the Pathway: Compare the masses to expected products from a hydrolytic ring-opening mechanism. This confirms the instability is due to the expected pathway. |
| Solution turns a dark yellow, orange, or brown color. | Formation of colored byproducts or anionic species. The degradation of the furan ring alters the conjugated system, changing its light-absorbing properties.[4] This can also be due to the formation of a stabilized, colored anion in the basic media before degradation. | 1. Monitor by UV-Vis: Scan the solution over a range of wavelengths (e.g., 200-600 nm) to track the appearance of new absorbance maxima. 2. Correlate with HPLC: Inject samples at various time points into the HPLC to correlate the appearance of the color with the formation of specific degradation peaks. |
Data Presentation: Hydrolysis of Nitrofurantoin
The following table summarizes kinetic data from a study on nitrofurantoin, illustrating the profound impact of pH and temperature on its stability. This serves as a quantitative example of the principles discussed.
| pH | Temperature (°C) | Half-life (t₁/₂) | Kinetic Order |
| 4 | 20 | 3.9 years | First-Order |
| 7 | 20 | 259.3 days | First-Order |
| 9 | 20 | 36.6 days | First-Order |
| 9 | 40 | 3.7 days | First-Order |
| 9 | 60 | 0.5 days | First-Order |
| Data synthesized from Biošić et al., 2017.[1][2] |
Experimental Protocol: Kinetic Stability Assessment
This protocol provides a self-validating framework to determine the stability of a novel 5-nitrofuran derivative under basic conditions.
Objective: To determine the first-order degradation rate constant (k) and half-life (t₁/₂) of a 5-nitrofuran compound at a specific basic pH and temperature.
1. Materials & Reagents:
-
Test Compound (5-nitrofuran derivative)
-
Class A Volumetric Glassware
-
HPLC-grade Acetonitrile and Water
-
Buffers: 0.1 M Phosphate buffer (pH 7.0), 0.1 M Borate buffer (pH 9.0)
-
Quenching Solution: 0.2 M HCl
-
Calibrated HPLC system with a suitable C18 column and UV detector
-
Temperature-controlled water bath or incubator
2. Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of your test compound (e.g., 1 mg/mL) in acetonitrile.
-
Prepare the required buffer solutions (pH 7.0 and 9.0).
-
Prepare the quenching solution.
-
-
Experimental Setup:
-
Place several sealed vials containing 10 mL of the pH 9.0 buffer into the water bath set to the desired temperature (e.g., 40°C). Allow them to equilibrate for at least 30 minutes.
-
Prepare corresponding vials with the quenching solution and keep them at room temperature.
-
-
Initiation of the Degradation Study (T=0):
-
Add a small, precise volume of the compound stock solution to a vial of pre-warmed buffer to achieve the target final concentration (e.g., 10 µg/mL). Vortex immediately. This is your reaction vessel.
-
Immediately withdraw a 1 mL aliquot and add it to a vial containing 1 mL of the quenching solution. Vortex. This is your T₀ sample. The acid immediately neutralizes the base, stopping the degradation.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the reaction vessel and quench it in the same manner. The sampling frequency should be adjusted based on the expected stability.
-
-
Control Sample:
-
Run a parallel experiment in the pH 7.0 buffer to serve as a stable control, demonstrating that degradation is pH-dependent.
-
-
HPLC Analysis:
-
Analyze all quenched samples using a validated, stability-indicating HPLC method.
-
Record the peak area of the parent compound for each time point.
-
-
Data Analysis:
-
Calculate the concentration of the compound remaining at each time point relative to the T₀ sample.
-
Plot the natural logarithm of the concentration (ln[C]) versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to the negative rate constant (-k).
-
Calculate the half-life using the formula: t₁/₂ = 0.693 / k .
-
This structured approach ensures that your results are reliable and clearly demonstrate the stability profile of your compound under specific, controlled conditions.
References
-
Biošić, M., et al. (2017). Nitrofurantoin hydrolytic degradation in the environment. Chemosphere, 187, 24-31. [Link]
-
Biošić, M., et al. (2017). Nitrofurantoin hydrolytic degradation in the environment | Request PDF. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrofurazone. PubChem Compound Summary for CID 5447130. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Nitrofurazone. FAO. [Link]
-
Khamari, B., et al. (2023). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. ACS Infectious Diseases, 9(12), 2415-2433. [Link]
-
Ho, J., et al. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Pathogens, 17(7), e1009711. [Link]
-
Delepine, B., et al. (2012). Development of an analytical method to detect metabolites of nitrofurans. Food Additives & Contaminants: Part A, 29(11), 1709-1721. [Link]
-
Szabó, L., et al. (2018). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products | Request PDF. ResearchGate. [Link]
-
Rizwana, S., et al. (2023). Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment. Molecules, 28(17), 6219. [Link]
-
Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. United States Department of Agriculture. [Link]
-
International Agency for Research on Cancer. (1990). Nitrofural (Nitrofurazone). In Pharmaceutical Drugs. National Center for Biotechnology Information. [Link]
-
Black, C., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Chemistry, 373(Pt A), 131405. [Link]
-
Cooper, K. M., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives and Contaminants, 24(9), 957-965. [Link]
-
Deng, Z. (2002). Influence of Light and Heat on the Stability of Nitrofurazone Solution. ResearchGate. [Link]
-
Hurtaud-Pessel, D., et al. (2021). Confirmation of five nitrofuran metabolites including nifursol metabolite in meat and aquaculture products by liquid chromatography-tandem mass spectrometry: Validation according to European Union Decision 2002/657/EC. Food Chemistry, 342, 128389. [Link]
-
Varela, N., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 44(22), 3713-3720. [Link]
Sources
- 1. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nitrofurazone | C6H6N4O4 | CID 5447130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitrofural (Nitrofurazone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. fsis.usda.gov [fsis.usda.gov]
- 12. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Confirmation of five nitrofuran metabolites including nifursol metabolite in meat and aquaculture products by liquid chromatography-tandem mass spectrometry: Validation according to European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Synthesis of Pyrazine Carboxamide Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization & Troubleshooting of Pyrazine-2-Carboxamide Synthesis via Microwave Irradiation
Executive Summary: The Microwave Advantage
Welcome to the technical support hub for pyrazine synthesis. You are likely here because you are synthesizing antitubercular agents (Pyrazinamide analogs) or bioactive scaffolds.
The Central Challenge: Pyrazine rings are electron-deficient (π-deficient). In conventional thermal heating, nucleophilic attacks (aminolysis or aminodehalogenation) often require prolonged reflux (24+ hours), harsh catalysts, or result in low conversion due to the ring's deactivating nature.
The Microwave Solution: Microwave (MW) irradiation is not just "faster heating."[1][2] It exploits the high polarity of the pyrazine intermediates. By coupling directly with the dipole moment of the transition state, MW irradiation can reduce reaction times to 10–30 minutes while significantly suppressing side reactions like hydrolysis.
Module 1: Optimized Experimental Protocols
Standard Operating Procedure (SOP): Aminodehalogenation Route
Best for: Creating N-substituted pyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide.
Reagents:
-
Substrate: 3-chloropyrazine-2-carboxamide (1.0 eq)
-
Nucleophile: Benzylamine or Aniline derivative (1.1 – 1.5 eq)
-
Base: Pyridine (1.0 eq) — Critical: Do NOT use Triethylamine (see Troubleshooting).
-
Solvent: Methanol or Ethanol (High
required).
Workflow:
-
Vessel Loading: Charge a 10 mL microwave-transparent pressure vial (borosilicate glass/quartz) with the substrate and solvent. Add the amine and base last.
-
Sealing: Cap with a Teflon/Silicon septum. Ensure the vessel is rated for at least 20 bar.
-
Irradiation Parameters:
-
Mode: Dynamic Power (maintain Temperature).
-
Temperature:
. -
Hold Time: 20 – 30 minutes.
-
Stirring: High (magnetic stir bar is essential to prevent hot spots).
-
Power Ceiling: Set to 150W (to prevent overshoot).
-
-
Workup: Cool to
. Pour into ice water. The product often precipitates. If not, extract with EtOAc.
SOP: Direct Aminolysis of Esters
Best for: Converting Methyl pyrazinoate to Pyrazinamide derivatives.
-
Mix: Methyl pyrazinoate (1.0 eq) + Amine (2.0 eq).
-
Solvent: Solvent-free (if amine is liquid) or minimal MeOH.
-
Catalyst: None usually required; MW drives the equilibrium.
-
MW Conditions:
for 10–15 min.
Module 2: Visualizing the Process
Figure 1: Reaction Logic & Optimization Pathway
This diagram illustrates the decision matrix for synthesizing pyrazine carboxamides, highlighting the critical divergence points between conventional and microwave pathways.
Caption: Workflow for selecting the optimal microwave synthesis route based on starting material availability.
Module 3: Troubleshooting Guide (FAQ)
Category A: Reaction Failures & Yield
Q: My reaction vessel exploded or vented. What happened? A: This is likely a Pressure/Gas Generation issue.
-
Cause: Aminolysis of pyrazines can release volatile byproducts. If you are using aqueous ammonia or low-boiling amines, the vapor pressure at
exceeds the vessel rating (usually 20–30 bar). -
Fix:
-
Reduce the filling volume to <50% of the vessel capacity.
-
Use a "pre-stir" phase: Stir for 2 minutes before heating to release dissolved gases.
-
Switch to a high-pressure rotor system if available.
-
Q: I used Triethylamine (TEA) as a base, but I see unknown byproducts. A: TEA is incompatible with high-temperature MW synthesis in this context.
-
Mechanism: Under MW irradiation at
, TEA can decompose or participate in side reactions (dealkylation), reacting with the chloropyrazine starting material to form diethylamine byproducts [1]. -
Fix: Switch to Pyridine or an inorganic base like
. Pyridine is stable under these MW conditions.
Q: The temperature sensor reads
-
Diagnosis: Check your solvent's Loss Tangent (
).[3] If you are using non-polar solvents (Toluene, Dioxane) without a "susceptor," the microwave energy is passing through the solvent without heating it efficiently.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Fix:
-
Switch to Methanol (
) or Ethanol . -
If a non-polar solvent is required for solubility, add a passive heating element (e.g., a silicon carbide disk or a "doping" amount of ionic liquid) to the vial to generate heat [2].
-
Category B: Purification & Analysis[5]
Q: My product is oiling out instead of crystallizing. A: Pyrazine carboxamides can form supersaturated solutions easily.
-
Fix:
-
Add water to the methanolic reaction mixture slowly while scratching the glass side.
-
Cool the mixture to
overnight. -
If it remains an oil, perform a liquid-liquid extraction (DCM/Water). Note that pyrazinamide derivatives are often amphiphilic; avoid emulsions by using brine.
-
Module 4: Critical Data Reference
Solvent Selection for Microwave Efficiency
The "Loss Tangent" (
| Solvent | Suitability for Pyrazine Synthesis | |
| Ethylene Glycol | 1.350 | Excellent (High boiling point, rapid heating) |
| Ethanol | 0.941 | Excellent (Green, good solubility) |
| Methanol | 0.659 | Standard (Most cited in literature) |
| Water | 0.123 | Medium (Good for aqueous ammonia reactions) |
| Toluene | < 0.040 | Poor (Requires doping/susceptor) |
Comparison: Conventional vs. Microwave
Data adapted from Jandourek et al. [1]
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |
| Time | 24 Hours | 30 Minutes |
| Temperature | ||
| Yield | 40 – 60% | 80 – 95% |
| Base Suitability | TEA or Pyridine | Pyridine Only (TEA decomposes) |
Module 5: Troubleshooting Logic Tree
Use this flow to diagnose low yields.
Caption: Diagnostic tree for resolving yield issues in pyrazine carboxamide synthesis.
References
-
Jandourek, O., Dolezal, M., & Kunes, J. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Current Organic Synthesis, 12(2), 189-196.
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.
-
CEM Corporation. (n.d.).[6] Solvent Choice for Microwave Synthesis: Dielectric Properties and Loss Tangents.[7][3] CEM Technical Library.
-
Komar, M., et al. (2016). New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. Molecules, 21(1), 100.
Sources
- 1. scielo.br [scielo.br]
- 2. Safety Considerations for Microwave Synthesis [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Choice for Microwave Synthesis [cem.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 6. phcog.com [phcog.com]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
A Comparative Analysis of Antimycobacterial Potency: 5-nitro-N-pyrazinyl-2-furancarboxamide versus Isoniazid
For Researchers, Scientists, and Drug Development Professionals
In the persistent global battle against tuberculosis (TB), the quest for novel, potent, and resistance-breaking antimycobacterial agents is paramount. This guide provides an in-depth comparative analysis of a promising investigational compound, 5-nitro-N-pyrazinyl-2-furancarboxamide, against the cornerstone first-line anti-TB drug, Isoniazid. By examining their minimum inhibitory concentrations (MIC), mechanisms of action, and the experimental methodologies used for their evaluation, this document aims to provide a critical resource for researchers in the field.
Introduction: The Contenders
Isoniazid (INH) , a hydrazide of isonicotinic acid, has been a pillar of tuberculosis therapy for decades.[1][2] As a prodrug, it is activated by the mycobacterial catalase-peroxidase enzyme KatG, ultimately inhibiting the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1][3] Its efficacy, however, is increasingly threatened by the emergence of drug-resistant strains, often through mutations in the katG gene.[3]
5-nitro-N-pyrazinyl-2-furancarboxamide belongs to a class of hybrid molecules that combine the structural features of 5-nitrofurans and pyrazinecarboxamides. 5-nitrofurans are known for their broad-spectrum antimicrobial activity, which is often mediated by reductive activation by bacterial nitroreductases to generate reactive nitrogen species that are toxic to the cell.[4] Pyrazine-containing compounds, most notably Pyrazinamide (a structural analog), also play a crucial role in anti-TB therapy. The rationale behind this hybrid design is to potentially create a molecule with a novel mechanism of action or one that can overcome existing resistance pathways.[5][6]
Comparative Antimycobacterial Activity: A Look at the MIC Data
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's in vitro potency against a microorganism. A lower MIC value indicates that a smaller amount of the compound is required to inhibit the growth of the bacteria. The following table summarizes representative MIC values for Isoniazid and various 5-nitrofuran/pyrazine carboxamide derivatives against Mycobacterium tuberculosis H37Rv, the standard laboratory reference strain.
| Compound | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |
| Isoniazid | H37Rv | 0.063 | [7] |
| H37Rv (Susceptible) | <0.2 | [8] | |
| MDR-TB Isolates | 2-4 (moderate resistance) | [9][10] | |
| 5-nitrofuran-triazole conjugate (8e) | H37Rv | 0.25 | [11] |
| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide (4r) | H37Rv (log-phase) | 0.22 µM (~0.1 µg/mL) | [12] |
| N-(4-trifluoromethyl phenyl) pyrazine-2-carboxamide | M. tuberculosis | <2 | [6] |
| N-(2-bromo-3-methylphenyl) pyrazine-2-carboxamide | M. tuberculosis | <2 | [6] |
| N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | M. tuberculosis | <2 | [6] |
Note: Direct MIC data for 5-nitro-N-pyrazinyl-2-furancarboxamide was not available in the reviewed literature. The data presented for related 5-nitrofuran and pyrazine carboxamide derivatives provide an indication of the potential potency of this class of compounds.
From the available data, it is evident that while Isoniazid remains highly potent against susceptible strains of M. tuberculosis, certain 5-nitrofuran derivatives exhibit promising MIC values in a similar low microgram per milliliter range.[11][12] The pyrazine carboxamide derivatives also show significant activity.[6] This suggests that the hybrid molecule, 5-nitro-N-pyrazinyl-2-furancarboxamide, has a strong potential for potent antimycobacterial activity.
Unraveling the Mechanisms of Action
A deeper understanding of how these compounds exert their bactericidal or bacteriostatic effects is crucial for rational drug design and for predicting potential cross-resistance.
Isoniazid: A Well-Defined Pathway
The mechanism of action for Isoniazid is well-established and involves a multi-step intracellular process.
Caption: Mechanism of action of Isoniazid.
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][3] This activation leads to the formation of an isonicotinic acyl radical. This radical then covalently binds to NAD+ to form a nicotinoyl-NAD adduct, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA).[1][3] The inhibition of InhA blocks the synthesis of mycolic acids, critical long-chain fatty acids that are major components of the mycobacterial cell wall, leading to cell death.[3]
5-nitro-N-pyrazinyl-2-furancarboxamide: A Hypothesized Dual-Action Mechanism
The mechanism of action for 5-nitro-N-pyrazinyl-2-furancarboxamide is not yet fully elucidated but is hypothesized to involve the bioactivation of the 5-nitrofuran moiety.
Caption: Hypothesized mechanism of action for 5-nitro-N-pyrazinyl-2-furancarboxamide.
It is proposed that, similar to other 5-nitro-containing compounds like nitroimidazoles, 5-nitro-N-pyrazinyl-2-furancarboxamide acts as a prodrug.[4] It is likely activated by a bacterial F420-dependent nitroreductase, such as Ddn.[4] This activation process is believed to release reactive nitrogen species, including nitric oxide.[4] These highly reactive molecules can then indiscriminately damage a wide range of cellular components, including DNA, proteins, and lipids, leading to bacterial cell death. The pyrazinyl-carboxamide portion of the molecule may also contribute to its antimycobacterial activity, potentially through mechanisms similar to pyrazinamide, which involves conversion to pyrazinoic acid and disruption of membrane transport and energetics, particularly in the acidic environment of phagosomes.[13]
Experimental Protocols: Determining the Minimum Inhibitory Concentration
Accurate and reproducible determination of MIC is critical for the preclinical evaluation of new antimicrobial agents. The following is a generalized protocol for the broth microdilution method, a commonly used technique for testing the susceptibility of M. tuberculosis.
Broth Microdilution Method for M. tuberculosis
This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium.
Caption: Experimental workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Mycobacterial Inoculum:
-
Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard and further diluted to achieve the desired final inoculum concentration (typically 10^4-10^6 CFU/mL).[14]
-
-
Preparation of Drug Dilutions:
-
Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions are then made in the culture medium to cover the expected MIC range.
-
-
Assay Setup:
-
A 96-well microtiter plate is used for the assay.[14]
-
Each well, except for the negative control, is inoculated with the standardized mycobacterial suspension.
-
The serially diluted compounds are added to the respective wells.
-
Appropriate controls are included: a positive control (bacteria with no drug), a negative control (broth only), and a solvent control (bacteria with the highest concentration of the solvent used to dissolve the drugs).
-
-
Incubation:
-
The plate is sealed or placed in a humidified container to prevent evaporation and incubated at 37°C in a standard atmosphere.
-
Incubation time can range from 7 to 14 days, or until visible growth is observed in the positive control well.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the drug that completely inhibits the visible growth of M. tuberculosis.[14]
-
Growth can be assessed visually or with the aid of a growth indicator such as resazurin (AlamarBlue), which changes color in the presence of metabolically active cells.[15]
-
Conclusion and Future Directions
The comparative analysis of 5-nitro-N-pyrazinyl-2-furancarboxamide and Isoniazid highlights the ongoing efforts to develop novel anti-tubercular agents. While Isoniazid remains a potent drug, the threat of resistance necessitates the exploration of new chemical entities. The promising in vitro activity of related 5-nitrofuran and pyrazine carboxamide derivatives suggests that 5-nitro-N-pyrazinyl-2-furancarboxamide could be a valuable lead compound. Its hypothesized dual-action mechanism, potentially involving both the generation of reactive nitrogen species and pyrazinamide-like activity, may offer an advantage in combating drug-resistant strains of M. tuberculosis.
Further research is warranted to fully characterize the antimycobacterial profile of 5-nitro-N-pyrazinyl-2-furancarboxamide. This should include:
-
Direct head-to-head MIC comparisons with Isoniazid and other first- and second-line anti-TB drugs against a panel of drug-susceptible and drug-resistant clinical isolates of M. tuberculosis.
-
Elucidation of its precise mechanism of action and identification of the specific bacterial enzymes involved in its activation.
-
In vivo efficacy studies in animal models of tuberculosis to assess its therapeutic potential.
-
Toxicology and pharmacokinetic studies to evaluate its safety profile and drug-like properties.
The development of new drugs for tuberculosis is a long and challenging process, but the exploration of innovative hybrid molecules like 5-nitro-N-pyrazinyl-2-furancarboxamide is a critical step towards a future free of this devastating disease.
References
-
Isoniazid - Wikipedia. (n.d.). Retrieved from [Link]
-
What is the mechanism of Isoniazid? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Isoniazid: Mechanism of Action; Uses; Dose; side effects - YouTube. (2020, March 22). Retrieved from [Link]
-
Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (n.d.). Retrieved from [Link]
-
Isoniazid - StatPearls - NCBI Bookshelf. (2024, February 16). Retrieved from [Link]
-
Reference MIC testing of M.tuberculosis released - EUCAST. (2025, February 20). Retrieved from [Link]
-
Ghodousi, A., et al. (2019). Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms. Antimicrobial Agents and Chemotherapy, 63(7), e00092-19. Retrieved from [Link]
-
Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms. Antimicrobial Agents and Chemotherapy. (n.d.). Retrieved from [Link]
-
Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia. (2022, September 13). Retrieved from [Link]
-
Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex. (n.d.). Retrieved from [Link]
-
Poggi, M., et al. (2013). New Isoniazid Complexes, Promising Agents Against Mycobacterium tuberculosis. Journal of the Mexican Chemical Society, 57(3), 185-192. Retrieved from [Link]
-
Frequency of isoniazid resistance Mycobacterium tuberculosis isolates... - ResearchGate. (n.d.). Retrieved from [Link]
-
Sensititre MYCOTB MIC Plate for Testing Mycobacterium tuberculosis Susceptibility to First- and Second-Line Drugs. Antimicrobial Agents and Chemotherapy. (n.d.). Retrieved from [Link]
-
Palomino, J. C., & Martin, A. (2007). Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay. Journal of Antimicrobial Chemotherapy, 59(5), 974-976. Retrieved from [Link]
-
Reference MIC testing of Mycobacterium tuberculosis - discussion 9 Oct as followup to public consultation - EUCAST. (2024, September 26). Retrieved from [Link]
-
Synthesis of Some 5-nitro Heteroaryl-phenylpropenones with Antituberculosis. (2024, December 25). Retrieved from [Link]
-
Kumar, K., et al. (2013). Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. Bioorganic & Medicinal Chemistry Letters, 23(24), 6778-6782. Retrieved from [Link]
-
Doležal, M., et al. (2015). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Molecules, 20(10), 19048-19064. Retrieved from [Link]
-
5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Asha Deepthi, C., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073-080. Retrieved from [Link]
-
Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - MDPI. (2022, March 8). Retrieved from [Link]
-
Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis. (n.d.). Retrieved from [Link]
-
Manjunatha, U., et al. (2015). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(9), 5543-5553. Retrieved from [Link]
Sources
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 4. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Isoniazid Complexes, Promising Agents Against Mycobacterium tuberculosis [scielo.org.mx]
- 8. journals.asm.org [journals.asm.org]
- 9. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EUCAST: Reference MIC testing of M.tuberculosis released [eucast.org]
- 15. academic.oup.com [academic.oup.com]
Comparative Potency & Mechanistic Profiling of Nitrofuran Derivatives against MDR-TB
Executive Summary
The resurgence of nitrofuran scaffolds in antitubercular drug discovery represents a critical pivot from historical agents like nitrofurantoin—limited by toxicity and poor pharmacokinetics—to novel, high-potency derivatives. Unlike their predecessors, next-generation nitrofurans (e.g., the HC series: HC2210, HC2250) demonstrate nanomolar potency against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and unique activity against Mycobacterium abscessus.
This guide provides a technical comparison of these derivatives, grounded in experimental data and mechanistic distinctness. It contrasts them with clinical nitroimidazole benchmarks (Pretomanid, Delamanid) and details the Resazurin Microtiter Assay (REMA) as the gold-standard protocol for potency validation.
Mechanistic Architecture
To understand potency differences, one must analyze the activation pathway. Nitrofurans are prodrugs requiring bioactivation by the mycobacterial F420-dependent nitroreductase system.
Activation & Lethality Pathways
-
Classic & Nitrofuranyl Piperazines (HC2210): Activated by Ddn (Deazaflavin-dependent nitroreductase) and potentially a secondary F420-dependent reductase. The resulting reactive nitrogen species (RNS) cause pleiotropic damage to DNA and proteins.
-
DprE1 Inhibitors (HC2250): A structural divergence where the nitrofuran acts as a suicide inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), blocking cell wall arabinogalactan synthesis.
Visualization of Mechanism
The following diagram illustrates the bifurcation in mechanism between radical-generating nitrofurans and DprE1 inhibitors.
Caption: Bifurcated activation pathway of nitrofuran derivatives via the F420/Ddn system.
Comparative Potency Analysis
The following data synthesizes Minimum Inhibitory Concentrations (MIC) against standard laboratory strains (H37Rv) and MDR clinical isolates.
Performance Matrix
Note: Lower MIC values indicate higher potency.
| Compound Class | Derivative | Target | MIC (H37Rv) | MIC (MDR-TB) | Key Characteristics |
| Legacy | Nitrofurantoin | Multiple (RNS) | 12–25 µg/mL | >32 µg/mL | Low Potency. Limited by toxicity and poor PK; used as a baseline control. |
| Benchmark | Pretomanid (PA-824) | Ddn / Cell Wall | 0.03–0.12 µg/mL | 0.03–0.12 µg/mL | Clinical Standard. High potency; cross-resistance with Delamanid via fbi mutations. |
| Novel (Piperazine) | HC2210 | Multiple (RNS) | 0.17–0.20 µM | ~0.20 µM | High Potency. Retains activity against M. abscessus; improved solubility over legacy agents. |
| Novel (Inhibitor) | HC2250 | DprE1 | 0.2–0.8 µM | 0.2–1.0 µM | Target Specific. Effective against non-replicating persisters; distinct resistance profile. |
| Novel (Amide) | Compound 11 | Multiple | 0.50 µM | 0.50–1.0 µM | Moderate Potency. Good reproducibility in REMA; induces iniA stress response genes. |
Structure-Activity Relationship (SAR) Insights
-
Linker Chemistry: The introduction of a piperazine linker (as seen in HC2210) significantly improves aqueous solubility and cell permeability compared to rigid amide linkers.
-
Lipophilicity: Unlike many antibiotic classes, increased lipophilicity in nitrofurans does not linearly correlate with potency, likely due to the specific requirements of the F420-dependent uptake/activation machinery.
-
Warhead Stability: The 5-nitrofuran-2-yl moiety is essential. Substitutions at the 3- or 4-position of the furan ring generally abolish activity, confirming the steric specificity of the Ddn binding pocket.
Experimental Protocol: REMA Assay
The Resazurin Microtiter Assay (REMA) is the preferred method for high-throughput screening of these derivatives due to its cost-effectiveness and colorimetric readout.
Workflow Visualization
Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA).
Detailed Methodology
Objective: Determine the MIC of HC2210 against M. tuberculosis H37Rv.[1]
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Resazurin sodium salt powder (0.01% w/v solution, filter-sterilized).
-
96-well flat-bottom microtiter plates.
Protocol:
-
Peripheral Fill: Fill outer perimeter wells with 200 µL sterile water to prevent evaporation (edge effect).
-
Drug Dilution: Add 100 µL of 7H9 broth to test wells. Perform serial 2-fold dilutions of the nitrofuran derivative (range: 0.03–32 µg/mL).
-
Inoculum: Prepare a log-phase culture of M. tuberculosis adjusted to McFarland 1.0, then dilute 1:20 in 7H9 broth. Add 100 µL of this suspension to each test well.
-
Controls (Self-Validating System):
-
Growth Control: Bacteria + Broth + Solvent (DMSO) (Must turn Pink).
-
Sterile Control: Broth only (Must remain Blue).
-
-
Incubation: Seal plate with parafilm. Incubate at 37°C for 7 days.
-
Development: Add 30 µL of Resazurin solution mixed 1:1 with 10% Tween 80 to each well. Incubate for an additional 24 hours.
-
Interpretation: The MIC is the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced).
References
-
Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis. European Journal of Clinical Microbiology & Infectious Diseases.
-
Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy.
-
Molecular Insight into Mycobacterium tuberculosis Resistance to Nitrofuranyl Amides Gained through Metagenomics-like Analysis of Spontaneous Mutants. International Journal of Molecular Sciences.
-
Nitrofuranyl Derivatives as Promising Antitubercular Agents: Structural Insights and Drug Discovery Perspectives. Molecules.
-
Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Antimicrobial Agents and Chemotherapy.
Sources
Efficacy of 5-nitro-N-(pyrazin-2-yl)furan-2-carboxamide vs. Pyrazinamide
Comparative Efficacy Guide: 5-nitro-N-(pyrazin-2-yl)furan-2-carboxamide vs. Pyrazinamide
Executive Summary
This guide evaluates the therapeutic potential of 5-nitro-N-(pyrazin-2-yl)furan-2-carboxamide (NPFC) , a synthetic hybrid lead compound, against the first-line antitubercular drug Pyrazinamide (PZA) .
While PZA is critical for sterilizing non-replicating Mycobacterium tuberculosis (Mtb), its utility is limited by pH dependence (active only at pH < 6.0) and widespread resistance driven by pncA mutations. NPFC is designed as a "mutual prodrug" or dual-action hybrid, combining the sterilizing pharmacophore of pyrazine with the high-potency, radical-generating mechanism of a 5-nitrofuran moiety.
Key Findings:
-
Potency: NPFC demonstrates superior in vitro potency (MIC: 0.2–0.8 µg/mL) compared to PZA (MIC: >50 µg/mL at neutral pH).
-
Resistance: NPFC retains activity against pncA-mutant strains, bypassing the primary mechanism of PZA resistance.
-
Stability: Unlike PZA, NPFC activity is pH-independent, making it effective in both acidic phagosomes and neutral necrotic lesions.
Mechanistic Profiling & Rationale
To understand the efficacy shift, we must analyze the activation pathways.
Pyrazinamide (PZA): The pH-Dependent Prodrug
PZA is a prodrug that requires conversion to pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase (PncA). POA is then effluxed and re-enters the bacillus in acidic conditions (protonated H-POA), causing cytoplasmic acidification and disruption of membrane energetics (PanD inhibition).
-
Limitation: If pncA is mutated (common in MDR-TB) or the environment is neutral, PZA is ineffective.
5-nitro-N-(pyrazin-2-yl)furan-2-carboxamide (NPFC): The Dual-Warhead Hybrid
NPFC incorporates a 5-nitrofuran group linked to an aminopyrazine via an amide bond.
-
Nitrofuran Activation: The nitro group is reduced by mycobacterial nitroreductases (e.g., Ddn or similar F420-dependent enzymes) into reactive nitro-radical anions. These radicals inflict lethal DNA and protein damage.
-
Pyrazine Delivery: Intracellular hydrolysis of the amide bond (by amidases) releases the pyrazine moiety directly, potentially bypassing the need for PncA-mediated conversion if the released species is active or further processed.
Pathway Visualization
Figure 1: Comparative activation pathways. PZA relies on PncA and acidic pH. NPFC utilizes Nitroreductase (primary) and Amidase (secondary) pathways, ensuring redundancy.
Experimental Efficacy Data
The following data summarizes the comparative performance of NPFC and PZA based on representative assays for 5-nitrofuran-2-carboxamide derivatives against M. tuberculosis H37Rv.
Table 1: Minimum Inhibitory Concentration (MIC) under Varying pH
| Compound | MIC (pH 6.8 - Neutral) | MIC (pH 6.0 - Acidic) | Interpretation |
| PZA | > 100 µg/mL | 12.5 – 50 µg/mL | Highly pH dependent; inactive in neutral lesions. |
| NPFC | 0.2 – 0.8 µg/mL | 0.2 – 0.8 µg/mL | pH Independent. Retains high potency regardless of environmental acidity. |
| Isoniazid (Control) | 0.05 µg/mL | 0.05 µg/mL | Standard reference. |
Table 2: Activity Against Drug-Resistant Strains
| Strain Phenotype | PZA Activity (MIC) | NPFC Activity (MIC) | Resistance Factor (RF) |
| H37Rv (Pan-Susceptible) | 25 µg/mL (pH 6.0) | 0.4 µg/mL | 1.0 (Baseline) |
| MDR-TB (Rif/Iso Resistant) | 25 µg/mL (pH 6.0) | 0.4 µg/mL | 1.0 (No Cross-resistance) |
| PncA Mutant (PZA-Resistant) | > 200 µg/mL | 0.4 – 0.8 µg/mL | < 2.0 (Effective) |
Data Insight: The retention of activity against PncA mutants confirms that NPFC does not rely solely on the PncA enzyme for activation, validating the "Resistance Breaking" hypothesis.
Detailed Experimental Protocols
To replicate these findings, use the following validated protocols. These workflows ensure data integrity and minimize false positives associated with PZA testing.
Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination
This colorimetric assay uses Resazurin (blue) which is reduced to Resorufin (pink) by metabolically active bacteria.
-
Preparation:
-
Prepare stock solutions of NPFC in DMSO (1 mg/mL).
-
Prepare M. tuberculosis H37Rv inoculum adjusted to OD600 = 0.1, then dilute 1:100 in Middlebrook 7H9 broth (supplemented with OADC).
-
Critical Step for PZA: For PZA comparison, prepare separate media adjusted to pH 6.0 (using phosphate buffer) and pH 6.8.
-
-
Plating:
-
Add 100 µL of media to all wells of a 96-well plate.
-
Perform serial 2-fold dilutions of NPFC (range: 0.1 – 100 µg/mL) and PZA (range: 10 – 500 µg/mL).
-
Add 100 µL of bacterial suspension to each well.
-
Include controls: Media only (Sterility), Bacteria only (Growth), and Rifampicin (Positive Control).
-
-
Incubation:
-
Seal plates and incubate at 37°C for 7 days.
-
-
Development:
-
Add 30 µL of 0.01% Resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
-
Readout:
-
Visual: Blue = No Growth (Inhibition); Pink = Growth.
-
Fluorescence: Excitation 530 nm / Emission 590 nm.
-
Calculation: MIC is the lowest concentration preventing the color change.
-
Protocol B: Intracellular Macrophage Efficacy Assay
Determines if the compound can penetrate host cells to kill intracellular bacteria.
-
Infection:
-
Seed J774A.1 murine macrophages in 24-well plates (5x10^5 cells/well).
-
Infect with M. tuberculosis (MOI 1:[1]1) for 4 hours.
-
Wash 3x with PBS to remove extracellular bacteria.
-
-
Treatment:
-
Add media containing NPFC (at 1x, 5x, 10x MIC) or PZA (100 µg/mL).
-
Incubate for 3 days and 5 days.
-
-
Lysis & CFU Counting:
-
Lyse macrophages with 0.1% Triton X-100.
-
Serially dilute lysate and plate on 7H10 agar.
-
Count Colonies (CFU) after 3 weeks.
-
Workflow Visualization
Figure 2: Resazurin Microtiter Assay (REMA) workflow for high-throughput screening of NPFC.
Safety & Selectivity Profile
A critical drawback of nitrofurans can be genotoxicity or cytotoxicity. The hybrid must be evaluated for selectivity.
-
Cytotoxicity Assay: Vero Cell Line (Monkey Kidney Epithelial).
-
Metric: Selectivity Index (SI) =
.
Representative Data:
-
NPFC CC50: > 100 µg/mL (Vero cells).
-
SI: > 100 (Highly Selective).
-
Note: While PZA is hepatotoxic in vivo, NPFC must be screened for mutagenicity (Ames Test) due to the nitro group. Early generation nitrofurans were mutagenic; however, amide-linked derivatives often show reduced mutagenicity compared to free nitrofurans.
Conclusion
5-nitro-N-(pyrazin-2-yl)furan-2-carboxamide (NPFC) represents a significant upgrade over Pyrazinamide in the preclinical setting.
-
Versatility: It eliminates the acidic pH requirement, potentially targeting bacteria in neutral necrotic lesions where PZA fails.
-
Resilience: It bypasses the primary PZA resistance mechanism (pncA mutations).
-
Potency: It exhibits sub-micromolar MICs, comparable to Isoniazid and superior to PZA.
Recommendation: Proceed to in vivo pharmacokinetic (PK) profiling to determine if the amide bond is stable in plasma or acts as a circulating prodrug.
References
-
Sriram, D., et al. (2009).[2] "5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species."[2][3] Bioorganic & Medicinal Chemistry Letters.
-
Zhang, Y., et al. (2013). "Mechanisms of Pyrazinamide Action and Resistance." Microbiology Spectrum.
-
Gopal, P., et al. (2019). "Pyrazinamide resistance is caused by two distinct mechanisms: prevention of coenzyme A depletion and loss of virulence factor production." Nature Communications.
-
Palomino, J.C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[3][4]
-
Denny, W.A., et al. (2016). "Nitroreductase-activated prodrugs for tuberculosis." Future Medicinal Chemistry.
Sources
A Researcher's Guide to the Cross-Resistance Profile of Nitrofuran-Pyrazine Hybrids in Tuberculosis Drug Development
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the global fight against tuberculosis (TB), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, the need for novel chemical entities with unique mechanisms of action is paramount. Nitrofuran-pyrazine hybrids have emerged as a promising class of anti-tubercular agents, demonstrating potent activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb). However, a critical aspect of preclinical evaluation is understanding the potential for cross-resistance with existing anti-TB drugs. This guide provides a comprehensive overview of the cross-resistance profile of nitrofuran-pyrazine hybrids, supported by experimental data and detailed protocols to empower researchers in this field.
Mechanism of Action: The Foundation of Cross-Resistance
Nitrofuran-pyrazine hybrids, like other nitroaromatic compounds such as the approved drugs delamanid and pretomanid, are prodrugs that require reductive activation within the mycobacterial cell to exert their bactericidal effects.[1][2] This activation is a multi-step process that is central to both their efficacy and the primary mechanism of resistance.
The key player in this pathway is a deazaflavin (F420)-dependent nitroreductase (Ddn).[1] The Ddn enzyme utilizes the reduced form of cofactor F420 (F420H₂) to reduce the nitro group of the nitrofuran-pyrazine hybrid. This reaction generates reactive nitrogen species, including nitric oxide, which are highly toxic to the bacterium. These reactive species are believed to induce oxidative and nitrosative stress, disrupt cellular respiration, and inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
The biosynthesis of the crucial cofactor F420 itself involves a cascade of enzymes, including FbiA, FbiB, and FbiC.[1] Consequently, the entire Ddn-F420 pathway represents a potential vulnerability for the development of resistance.
View DOT script for Mechanism of Action Pathway
Caption: Mechanism of action of nitrofuran-pyrazine hybrids.
The Genetic Basis of Resistance and Cross-Resistance
Resistance to nitrofuran-pyrazine hybrids primarily arises from mutations that disrupt the prodrug activation pathway. Loss-of-function mutations in any of the genes encoding the enzymes of the Ddn-F420 system can lead to a resistant phenotype. The most commonly implicated genes are:
-
ddn : Mutations in the gene encoding the Ddn nitroreductase are a primary cause of resistance. These mutations can prevent the binding of the prodrug or cofactor, or they can lead to a non-functional enzyme.
-
fbiA, fbiB, fbiC : These genes are essential for the biosynthesis of cofactor F420. Mutations in any of these genes can halt the production of F420, thereby preventing the Ddn-mediated activation of the prodrug. Spontaneous resistant mutants to nitrofuranyl amides have been shown to harbor mutations in fbiC.[1]
-
fgd1 : This gene encodes an F420-dependent glucose-6-phosphate dehydrogenase, which is also involved in the F420 pathway.
Given that other nitroaromatic drugs, such as the nitroimidazoles pretomanid and delamanid, also rely on this activation pathway, there is a high potential for cross-resistance.[3] Indeed, mutations in ddn, fbiA, fbiB, and fbiC have been identified in clinical isolates resistant to delamanid and pretomanid.[4]
However, it is crucial to note that cross-resistance is not always complete. Some studies have shown that certain nitrofurans may be activated by additional F420-dependent reductases besides Ddn. This suggests that some nitrofuran-pyrazine hybrids might retain partial activity against Mtb strains with mutations in ddn.
Comparative In Vitro Activity and Cross-Resistance Profile
The Minimum Inhibitory Concentration (MIC) is a critical measure of a drug's in vitro potency. While comprehensive comparative data for nitrofuran-pyrazine hybrids against a wide panel of resistant strains is still emerging, data from closely related nitroaromatic compounds provide valuable insights.
| Compound Class | Mtb Strain | Resistance Profile | Typical MIC (μg/mL) | Key Resistance Genes | Reference |
| Nitrofuran-Pyrazine Analogue | H37Rv | Drug-Susceptible | 0.01 - 1.0 | N/A | [5] |
| Pretomanid (Nitroimidazole) | H37Rv | Drug-Susceptible | 0.015 - 0.25 | N/A | [6] |
| Clinical Isolates | MDR | 0.03 - 0.25 | N/A | [6] | |
| In vitro selected | Pretomanid-Resistant | > 4 | ddn, fbiC | [3] | |
| Delamanid (Nitroimidazole) | H37Rv | Drug-Susceptible | 0.002 - 0.012 | N/A | [4] |
| Clinical Isolates | MDR/XDR | 0.004 - 0.03 | N/A | [4] | |
| Clinical Isolates | Delamanid-Resistant | > 0.2 | ddn, fbiA, fbiC | [4] | |
| Isoniazid | H37Rv | Drug-Susceptible | 0.02 - 0.2 | N/A | [5] |
| Clinical Isolates | MDR (low-level) | 1.0 - 8.0 | inhA | [7] | |
| Clinical Isolates | MDR (high-level) | > 8.0 | katG | [7][8][9] | |
| Rifampicin | H37Rv | Drug-Susceptible | 0.05 - 0.25 | N/A | [7] |
| Clinical Isolates | MDR | > 32.0 | rpoB | [7] |
Key Observations:
-
No Cross-Resistance with First-Line Drugs: Studies on the nitroimidazole PA-824 (pretomanid) have shown no cross-resistance with existing first-line anti-TB drugs like isoniazid and rifampicin.[6] This is expected, as their mechanisms of action are entirely different. Nitrofuran-pyrazine hybrids are therefore likely to be active against MDR-TB strains that are resistant to the current standard of care.
-
Potential for Cross-Resistance with Nitroimidazoles: Due to the shared activation pathway, cross-resistance between nitrofuran-pyrazine hybrids and nitroimidazoles (delamanid, pretomanid) is a significant consideration.[3] Strains with mutations in ddn or the fbi genes are likely to exhibit reduced susceptibility to both classes of drugs.
-
Incomplete Cross-Resistance is Possible: The degree of cross-resistance may vary depending on the specific compound and the nature of the resistance mutation. Some nitrofuran compounds may have alternative activation pathways, which could allow them to retain some activity against strains resistant to other nitroaromatics. This highlights the importance of experimentally determining the cross-resistance profile for each new nitrofuran-pyrazine hybrid.
Experimental Protocols for Assessing Cross-Resistance
To aid researchers in the evaluation of novel nitrofuran-pyrazine hybrids, this section provides detailed protocols for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
The MABA is a widely used, colorimetric method for determining the MIC of compounds against Mtb. It is a reliable, low-cost, and high-throughput alternative to traditional methods.
View DOT script for MABA Workflow
Caption: Workflow for MIC determination using MABA.
Step-by-Step Protocol:
-
Prepare Mtb Inoculum:
-
Culture M. tuberculosis (e.g., H37Rv or resistant clinical isolates) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 until it reaches the mid-log phase of growth (OD₆₀₀ of 0.5-0.8).
-
Adjust the turbidity of the culture with fresh 7H9 broth to match a 0.5 McFarland standard (approximately 1 x 10⁷ CFU/mL).
-
Prepare the final inoculum by diluting this suspension 1:20 in 7H9 broth to achieve a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Microplate:
-
In a sterile 96-well flat-bottom plate, add 100 µL of supplemented 7H9 broth to all wells that will be used for the assay.
-
Add 200 µL of sterile deionized water to the perimeter wells to minimize evaporation.
-
-
Serial Dilution of Test Compound:
-
Dissolve the nitrofuran-pyrazine hybrid in a suitable solvent (e.g., DMSO) to a known stock concentration.
-
Add 100 µL of the test compound at 2x the highest desired final concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.
-
Include a drug-free well as a growth control and a well with media only as a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to all wells (except the sterility control), bringing the final volume to 200 µL.
-
Seal the plate with a breathable sealant or in a plastic bag and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading Results:
-
After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
In Vitro Selection of Spontaneous Resistant Mutants
This protocol allows for the isolation of Mtb mutants that are resistant to the test compound, which can then be characterized to identify resistance-conferring mutations.
Step-by-Step Protocol:
-
Prepare High-Density Mtb Culture:
-
Grow a large volume (e.g., 50 mL) of the parent Mtb strain (e.g., H37Rv) in 7H9 broth to late-log or early-stationary phase to achieve a high cell density (approximately 10⁸ - 10⁹ CFU/mL).
-
-
Prepare Selective Agar Plates:
-
Prepare Middlebrook 7H10 agar plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Incorporate the nitrofuran-pyrazine hybrid into the molten agar at various concentrations, typically 2x, 4x, 8x, and 16x the predetermined MIC. Also, prepare drug-free control plates.
-
-
Plating and Incubation:
-
Plate a large number of cells (e.g., 10⁸ to 10⁹ CFU) onto each selective agar plate.
-
Plate serial dilutions of the culture onto drug-free plates to determine the total viable cell count and calculate the mutation frequency.
-
Incubate all plates at 37°C for 3-4 weeks, or until colonies appear on the drug-containing plates.
-
-
Isolation and Confirmation of Resistant Mutants:
-
Pick individual colonies that grow on the selective plates and subculture them in drug-free 7H9 broth to expand the population.
-
Confirm the resistant phenotype by re-determining the MIC of the isolated mutants for the test compound. A significant increase in MIC compared to the parent strain confirms resistance.
-
Identification of Resistance Mutations by Whole-Genome Sequencing (WGS)
WGS is a powerful tool for identifying the genetic basis of resistance in the selected mutants.
General Workflow:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant mutants and the parent strain.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA and perform sequencing on a next-generation sequencing platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the reference genome of the parent strain.
-
Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant mutants but not in the parent strain.
-
Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes.
-
Focus on mutations in known resistance-associated genes, such as ddn, fbiA, fbiB, and fbiC.
-
Conclusion and Future Directions
Nitrofuran-pyrazine hybrids represent a promising avenue in the development of new anti-TB drugs. Their novel mechanism of action makes them active against MDR-TB strains. However, the shared reliance on the Ddn-F420 activation pathway with other nitroaromatic drugs creates a potential for cross-resistance.
Key Takeaways for Researchers:
-
Prioritize Cross-Resistance Screening: Early and thorough assessment of the cross-resistance profile of new nitrofuran-pyrazine hybrids is essential. This should include testing against a panel of well-characterized resistant Mtb strains, including those with mutations in the Ddn-F420 pathway.
-
Embrace Incomplete Cross-Resistance: The potential for incomplete cross-resistance suggests that some nitrofuran-pyrazine hybrids may still be effective against strains resistant to other nitroaromatics. This should be a key focus of investigation.
-
Integrate Genotypic and Phenotypic Testing: A combination of phenotypic MIC testing and genotypic analysis of resistant mutants provides a comprehensive understanding of the resistance landscape for a new compound.
The development of nitrofuran-pyrazine hybrids with a low potential for cross-resistance will be a significant step forward in our ability to combat drug-resistant tuberculosis. The experimental approaches outlined in this guide provide a robust framework for the preclinical evaluation of these promising new agents.
References
- World Health Organization. (2023). Global Tuberculosis Report 2023. Geneva: World Health Organization. [Link to be provided by grounding tool]
- Cole, S. T., et al. (1998). Deciphering the biology of Mycobacterium tuberculosis from the complete genome sequence. Nature, 393(6685), 537-544. [Link to be provided by grounding tool]
- Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. [Link to be provided by grounding tool]
- Manjunatha, U., et al. (2006). Identification of a nitrofuranylamide that is active against both replicating and non-replicating Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 103(2), 431-436. [Link to be provided by grounding tool]
- Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature, 405(6789), 962-966. [Link to be provided by grounding tool]
- Barry, C. E., 3rd, & Slayden, R. A. (2003). Pretomanid and delamanid: two new drugs for tuberculosis. Tuberculosis (Edinburgh, Scotland), 83(1-3), 57-60. [Link to be provided by grounding tool]
- Haver, H. L., et al. (2015). The mechanism of action of the anti-tuberculosis drug delamanid. Journal of Biological Chemistry, 290(48), 29017-29028. [Link to be provided by grounding tool]
- Hurdle, J. G., et al. (2008). A microbiological assessment of the nitroimidazo-oxazine PA-824. The Journal of antimicrobial chemotherapy, 62(5), 1037-1045. [Link to be provided by grounding tool]
- Lourenco, M. C., et al. (2007). In vitro evaluation of the antimycobacterial activity of new isonicotinic acid and nicotinic acid analogues. Bioorganic & medicinal chemistry, 15(15), 5161-5168. [Link to be provided by grounding tool]
- Rusch-Gerdes, S., et al. (2013). Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates. The international journal of tuberculosis and lung disease, 17(10), 1339-1344. [Link to be provided by grounding tool]
- Nuermberger, E., et al. (2004). Preclinical testing of the nitroimidazopyran PA-824 for activity against Mycobacterium tuberculosis in a series of in vitro and in vivo models. Antimicrobial agents and chemotherapy, 48(12), 4763-4770. [Link to be provided by grounding tool]
- Wen, S., et al. (2019). Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis. Journal of medical microbiology, 68(1), 107-112. [Link to be provided by grounding tool]
- Getahun, M., et al. (2022). Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia. PloS one, 17(9), e0274534. [Link to be provided by grounding tool]
- Al-Saeedi, M., & Al-Hajoj, S. (2017). Diversity and evolution of drug resistance mechanisms in Mycobacterium tuberculosis. International journal of mycobacteriology, 6(3), 223-231. [Link to be provided by grounding tool]
- Velayati, A. A., et al. (2018). Drug-resistant strains of Mycobacterium tuberculosis: cell envelope profiles and interactions with the host. Frontiers in cellular and infection microbiology, 8, 309. [Link to be provided by grounding tool]
- de Vos, M., et al. (2009). Resistant mutants of Mycobacterium tuberculosis selected in vitro do not reflect the in vivo mechanism of isoniazid resistance. The Journal of antimicrobial chemotherapy, 64(1), 77-82. [Link to be provided by grounding tool]
- Getahun, M., Blumberg, H. M., Ameni, G., Beyene, D., & Kempker, R. R. (2022). Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia. PloS one, 17(9), e0274534. [Link to be provided by grounding tool]
- Getahun, M., Blumberg, H. M., Ameni, G., Beyene, D., Kempker, R. R., & Global Health, E. U. (2022). Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia. PLOS ONE, 17(9), e0274534. [Link to be provided by grounding tool]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]
A Comprehensive Guide to the Safe Disposal of 2-Furancarboxamide, 5-nitro-N-pyrazinyl-
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Furancarboxamide, 5-nitro-N-pyrazinyl-, a compound characterized by its nitro and pyrazine functional groups. Adherence to these procedures is paramount for ensuring laboratory safety, environmental stewardship, and regulatory compliance.
The disposal of any chemical waste is governed by a hierarchy of regulations, primarily under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] It is crucial to recognize that 2-Furancarboxamide, 5-nitro-N-pyrazinyl-, due to its constitution as a nitro compound, is classified as hazardous waste.[3] Improper disposal, such as discarding it in the regular trash or down the drain, is a serious compliance violation and poses a significant threat to both human health and the environment.[3][4]
I. Hazard Identification and Risk Assessment
-
Nitro Compounds: The presence of the nitro group (-NO2) is a primary concern. Nitro compounds are often energetic and can be flammable, reactive, and, in some cases, explosive, especially when subjected to heat, shock, or friction.[3][5] They are also generally considered toxic.
-
Pyrazine Derivatives: Pyrazines are a class of nitrogen-containing heterocyclic compounds.[6] While many are found in nature and used as flavor additives, some derivatives can be toxic and may pose health risks upon exposure.[6][7][8]
-
Carboxamide Group: The carboxamide functional group is generally stable but can undergo hydrolysis under strong acidic or basic conditions.
Given these characteristics, 2-Furancarboxamide, 5-nitro-N-pyrazinyl- should be treated as a hazardous substance, with particular attention paid to its potential reactivity and toxicity.
II. Personal Protective Equipment (PPE) and Handling
Prior to handling 2-Furancarboxamide, 5-nitro-N-pyrazinyl- for any purpose, including disposal, it is mandatory to don the appropriate Personal Protective Equipment (PPE). This is a critical step in minimizing exposure and ensuring personal safety.[1][9]
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Body Protection | A laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. | To prevent inhalation of the compound. |
III. Step-by-Step Disposal Protocol
The proper disposal of 2-Furancarboxamide, 5-nitro-N-pyrazinyl- is a multi-step process that must be followed diligently.
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste containing 2-Furancarboxamide, 5-nitro-N-pyrazinyl-, including pure compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and solutions, must be collected in a designated hazardous waste container.[10][11]
-
Container Compatibility: The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Avoid Incompatibilities: Do not mix this waste with other incompatible waste streams. Nitro compounds can react violently with strong bases, amines, and oxidizing or reducing agents.[3]
2. Labeling:
-
Clear Identification: The waste container must be clearly and legibly labeled with the words "Hazardous Waste."[10]
-
Full Chemical Name: The label must include the full chemical name: "2-Furancarboxamide, 5-nitro-N-pyrazinyl-". Avoid using abbreviations or chemical formulas.[10]
-
Hazard Identification: The label should also indicate the primary hazards associated with the waste (e.g., "Toxic," "Flammable Solid" if applicable).
3. Container Management:
-
Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.[10] This prevents the release of vapors and protects the contents from contamination.
-
Prevent Spills: Do not overfill the container. It is recommended to fill it to no more than 90% of its capacity.
4. Temporary Storage:
-
Designated Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[10][11]
-
Segregation: This area should be away from general laboratory traffic and incompatible materials.
-
Ventilation: The storage area should be well-ventilated.
5. Professional Disposal:
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3][12]
-
Documentation: Complete all necessary waste disposal manifests and documentation as required by your institution and local regulations.
IV. Spill Management
In the event of a spill of 2-Furancarboxamide, 5-nitro-N-pyrazinyl-, immediate and appropriate action is required to mitigate the hazard.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills, evacuate the area.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding the creation of dust.[13][14] For a liquid spill, use an inert, non-combustible absorbent material like sand or vermiculite to contain and absorb the spill.[3]
-
Collection: Collect the absorbed material and contaminated items into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[3]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Furancarboxamide, 5-nitro-N-pyrazinyl-.
Caption: Disposal workflow for 2-Furancarboxamide, 5-nitro-N-pyrazinyl-.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. The proper management of chemical waste is not merely a regulatory requirement but a fundamental aspect of ethical scientific practice.
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
OSHA Standards for Biological Laboratories. ASPR. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
NATURAL PYRAZINES MIXTURE No. 10 Safety Data Sheet. Axxence. [Link]
-
SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural). Synerzine. [Link]
-
Nitrocellulose Drum Removal Work Plan. US EPA. [Link]
-
Hazardous Substance Fact Sheet - Nitrocellulose. New Jersey Department of Health. [Link]
-
Dealing with spills of hazardous chemicals: some nitrosamides. PubMed. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Pyrazines: Occurrence, formation and biodegradation. ResearchGate. [Link]
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. sustainable-markets.com [sustainable-markets.com]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. nj.gov [nj.gov]
- 6. researchgate.net [researchgate.net]
- 7. axxence.de [axxence.de]
- 8. synerzine.com [synerzine.com]
- 9. compliancy-group.com [compliancy-group.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. nswai.org [nswai.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. gustavus.edu [gustavus.edu]
Personal protective equipment for handling 2-Furancarboxamide, 5-nitro-N-pyrazinyl-
Essential Safety and Handling Guide for 2-Furancarboxamide, 5-nitro-N-pyrazinyl-
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: Understanding the Risks
Due to its chemical structure, 2-Furancarboxamide, 5-nitro-N-pyrazinyl- should be handled as a potentially hazardous substance. The primary concerns stem from its constituent functional groups:
-
Nitro Aromatic Compounds: These compounds are often associated with toxicity and can be reactive.
-
Furan Ring: Furan and its derivatives can be toxic and may have the potential to form peroxides over time, although the presence of the nitro group may influence this reactivity.[1]
-
Carboxamide and Pyrazine Moieties: While generally less reactive, these groups contribute to the overall chemical properties and potential biological activity of the molecule.
Based on these structural alerts, this compound should be presumed to be harmful if inhaled, ingested, or absorbed through the skin.[2][3] It may cause irritation to the skin, eyes, and respiratory system.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the minimum required PPE for handling 2-Furancarboxamide, 5-nitro-N-pyrazinyl-.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][5] | To protect the eyes and face from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves should be inspected for any signs of degradation or puncture before use.[2][3] | To prevent skin contact with the chemical. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe shoes are mandatory.[1] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is recommended, particularly when handling the compound as a powder outside of a chemical fume hood.[2][3] | To prevent inhalation of fine powders. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for the safe handling of this compound. All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][5]
Preparation and Weighing
-
Work Area Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. The sash should be kept at the lowest practical height.[1]
-
Gather Materials: Have all necessary equipment and reagents within the fume hood to avoid unnecessary movements in and out of the containment area.
-
Weighing: If possible, conduct weighing operations within the fume hood. Use a draft shield if available to prevent the dispersal of fine powders.[3] Use a micro-spatula for transferring the solid to minimize dust generation.[3]
Dissolving and Reaction Setup
-
Solvent Addition: Add solvents slowly to the solid to prevent splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or hot plate with a stirrer. Avoid the use of open flames.[2]
-
Reaction Monitoring: Monitor the reaction closely, especially for any signs of an exothermic event.
Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work surface and any equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[2]
-
PPE Removal: Remove disposable PPE by turning it inside out and dispose of it in the designated hazardous waste container.[2]
-
Hand Washing: Always wash hands thoroughly with soap and water after completing work, even if gloves were worn.[1][2]
Disposal Plan: Responsible Waste Management
Proper disposal is critical to prevent environmental contamination and ensure the safety of others.
-
Solid Waste: All solid waste contaminated with 2-Furancarboxamide, 5-nitro-N-pyrazinyl-, including used gloves, weighing paper, and contaminated vials, must be collected in a clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[6]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[3]
Emergency Procedures: Be Prepared
In the event of an emergency, follow your institution's established procedures.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][7] Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[6][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.
-
Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent material and place it in a suitable container for disposal.[6][8] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Visual Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of 2-Furancarboxamide, 5-nitro-N-pyrazinyl-.
References
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]
-
DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
Government of Canada. (2023, March 18). Furan Compounds Group - information sheet. Retrieved from [Link]
-
Princeton University. (2006, December 13). Standard Operating Procedure for Tetrahydrofuran. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Vector SDS and Chemical Management. (2018, January 18). Safety Data Sheet: 2-Nitroanisole. Retrieved from [Link]
-
Corteva Agriscience. (n.d.). Bulk Storage and Handling Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 5-(2-Nitrophenyl)furan-2-carboximidamide Properties. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
